Cardol diene
Descripción
5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol has been reported in Anacardium occidentale, Merulius incarnatus, and Gloeostereum incarnatum with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMJCOLGRWKUKO-UTOQUPLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872872 | |
| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79473-25-9 | |
| Record name | 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79473-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
55 - 55.5 °C | |
| Record name | 5-(8,11-Pentadecadienyl)-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of Cardol Diene in Anacardium occidentale: A Technical Guide for Researchers
For Immediate Release
Puttur, India – November 27, 2025 – In the quest to unlock the full potential of plant-derived therapeutics, understanding the intricate biosynthetic pathways of bioactive compounds is paramount. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of cardol diene, a significant resorcinolic lipid found in the cashew plant, Anacardium occidentale. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.
Introduction
Anacardium occidentale, commonly known as the cashew tree, is a rich source of phenolic lipids, with cardols being a major constituent of the cashew nut shell liquid (CNSL). Cardols are characterized by a resorcinolic ring and a C15 alkyl side chain with varying degrees of unsaturation. The diene variant of cardol has garnered interest for its potential biological activities. The biosynthesis of these complex molecules is believed to follow a pathway involving polyketide and fatty acid metabolism. While the complete enzymatic cascade in A. occidentale is yet to be fully elucidated, extensive research in other plant species provides a robust model for this process. The recent availability of the A. occidentale draft genome and transcriptome data offers an unprecedented opportunity to identify and characterize the specific enzymes involved.[1][2][3][4][5]
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound in Anacardium occidentale is hypothesized to be a multi-step process initiated in the plastids and endoplasmic reticulum, involving both fatty acid synthesis and a type III polyketide synthase (PKS) pathway.
Formation of the C15 Acyl-CoA Starter Unit
The pathway commences with the de novo synthesis of fatty acids. It is proposed that a C15 fatty acyl-acyl carrier protein (ACP) is synthesized and subsequently converted to its coenzyme A (CoA) thioester. The introduction of two double bonds into the C15 alkyl chain is catalyzed by specific fatty acid desaturases (FADs).
Polyketide Synthase-Mediated Ring Formation
A type III PKS, likely an alkylresorcinol synthase (ARS), then catalyzes the core reaction. This enzyme selects the C15 diene acyl-CoA as a starter unit and performs three successive decarboxylative condensations with malonyl-CoA as the extender unit. This generates a linear tetraketide intermediate which then undergoes intramolecular C-2 to C-7 aldol condensation to form the characteristic resorcinolic ring of cardol.
The proposed overall pathway is depicted in the following diagram:
Quantitative Data Summary
While specific quantitative data for the this compound biosynthesis pathway in A. occidentale is not yet available, the following table provides estimated values based on analogous pathways in other plant species to serve as a baseline for future research.
| Parameter | Estimated Value | Source Species (for analogy) |
| Enzyme Kinetics (Type III PKS) | ||
| Km (Fatty Acyl-CoA) | 10 - 50 µM | Sorghum bicolor, Oryza sativa |
| Km (Malonyl-CoA) | 20 - 100 µM | Sorghum bicolor, Oryza sativa |
| kcat | 0.1 - 5 s-1 | Sorghum bicolor, Oryza sativa |
| Precursor Concentrations | ||
| Fatty Acyl-CoA Pool | 5 - 20 µM | General plant cell estimates |
| Malonyl-CoA Pool | 10 - 50 µM | General plant cell estimates |
Experimental Protocols
To validate the proposed pathway and characterize the involved enzymes, a series of experimental protocols can be employed.
Identification of Candidate Genes
The initial step involves the identification of candidate genes for the type III PKS and fatty acid desaturases from the A. occidentale genome and transcriptome databases.
Methodology:
-
Sequence Retrieval: Obtain known amino acid sequences of plant type III PKSs (specifically alkylresorcinol synthases) and fatty acid desaturases from public databases (e.g., NCBI).
-
Homology Search: Perform BLASTp or tBLASTn searches against the A. occidentale genome and transcriptome databases using the retrieved sequences as queries.
-
Candidate Selection: Identify open reading frames (ORFs) with significant homology.
-
Expression Profiling: Analyze transcriptome data to identify candidate genes that are highly expressed in tissues known to accumulate cardols, such as the nut shell.
Gene Cloning and Heterologous Expression
The prioritized candidate genes will be cloned and expressed in a suitable heterologous host to produce the corresponding enzymes for functional characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from young cashew nut shells and synthesize first-strand cDNA.
-
Gene Amplification: Amplify the full-length coding sequences of the candidate genes using gene-specific primers.
-
Vector Ligation: Clone the amplified PCR products into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).
-
Transformation: Transform the expression constructs into the chosen heterologous host.
-
Protein Expression: Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).
In Vitro Enzyme Assays
The functional activity of the heterologously expressed enzymes will be determined through in vitro assays.
For Type III PKS:
-
Protein Purification: Purify the recombinant PKS enzyme using affinity chromatography (e.g., Ni-NTA).
-
Assay Reaction: Incubate the purified enzyme with a C15 diene acyl-CoA starter unit and [14C]-malonyl-CoA in a suitable buffer.
-
Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: Analyze the reaction products using thin-layer chromatography (TLC) followed by autoradiography, and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for product identification.
For Fatty Acid Desaturases:
-
Microsome Preparation: Isolate microsomes from the yeast cells expressing the candidate desaturase.
-
Assay Reaction: Incubate the microsomes with a C15:1-CoA or C15:0-CoA substrate in the presence of required cofactors (e.g., NADH or NADPH, cytochrome b5).
-
Fatty Acid Methyl Ester (FAME) Preparation: Saponify the reaction mixture and convert the fatty acids to their methyl esters.
-
Product Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.
Future Outlook
The elucidation of the complete biosynthetic pathway of this compound in Anacardium occidentale will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of these valuable compounds. Metabolic engineering strategies in microbial or plant systems could be employed to enhance the yield of specific cardol congeners for pharmaceutical and industrial applications. The technical guide presented here provides a comprehensive roadmap for researchers to unravel this intricate biosynthetic pathway.
References
- 1. De novo assembly and characterization of the draft genome of the cashew (Anacardium occidentale L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome profiling of cashew apples (Anacardium occidentale) genotypes reveals specific genes linked to firmness and color during pseudofruit development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo assembly and characterization of the draft genome of the cashew (Anacardium occidentale L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
physical and chemical properties of Cardol diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardol diene, a naturally occurring phenolic lipid derived from cashew nut shell liquid (CNSL), has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental methodologies and visualizations to support researchers in their exploration of this promising compound.
Chemical and Physical Properties
This compound, systematically named 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol, is characterized by a resorcinol ring substituted with a C15 unsaturated aliphatic chain. This unique structure imparts a range of physicochemical properties that are crucial for its handling, formulation, and biological interactions.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₂₁H₃₂O₂ | |
| Molecular Weight | 316.5 g/mol | |
| CAS Number | 79473-25-9 | |
| Appearance | Neat oil | |
| Purity | >98% | |
| Boiling Point | 472.40 °C | |
| Density | 0.986 g/cm³ | |
| Flash Point | 208.30 °C | |
| UV Maximum (λmax) | 279 nm | |
| Solubility | ||
| DMF | 20 mg/mL | |
| DMSO | 15 mg/mL | |
| Ethanol | 22 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Experimental Protocols
This section outlines generalized experimental protocols for the determination of key physical and chemical properties of this compound. These methodologies are based on standard laboratory practices for phenolic lipids.
Determination of Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the solubility of a compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, DMSO, Ethanol, Ethanol:PBS buffer)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved solute settle.
-
Centrifuge the vials to further separate the saturated solution from the excess solid.
-
Carefully withdraw a known volume of the supernatant (the saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the solubility in mg/mL or other desired units.
Solubility Determination Workflow
UV-Vis Spectroscopy
This protocol outlines the determination of the maximum absorbance wavelength (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopy grade solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution of this compound in the chosen solvent.
-
Further dilute the stock solution to obtain a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2 - 0.8 a.u.).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Fill a quartz cuvette with the diluted this compound solution.
-
Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength at which the maximum absorbance occurs (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. A proton-decoupled sequence is commonly used.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak).
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound.
Mass Spectrometry (MS)
This protocol describes a general method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound
-
Volatile solvent (e.g., hexane, ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)
Procedure:
-
Prepare a dilute solution of this compound in the chosen volatile solvent.
-
Inject a small volume of the solution into the GC-MS instrument.
-
The sample is vaporized in the heated injection port and separated on the GC column based on its volatility and interaction with the stationary phase.
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
The molecules are ionized (e.g., by electron impact) and the resulting fragments are separated based on their mass-to-charge ratio.
-
A mass spectrum is generated, which provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.
GC-MS Analysis Workflow
Biological Activity and Potential Signaling Pathways
This compound exhibits notable biological activities, with its schistosomicidal effects being particularly well-documented. It has been shown to be effective against Schistosoma mansoni worms. While the precise signaling pathways of its schistosomicidal action are still under investigation, the enzyme inhibitory properties of related phenolic lipids provide insights into its potential mechanisms of action.
Enzyme Inhibition
Phenolic compounds, including those found in CNSL, are known to inhibit various enzymes. For instance, related cardol compounds have been shown to inhibit tyrosinase and acetylcholinesterase. This inhibition is often attributed to the interaction of the phenolic hydroxyl groups with the active site of the enzyme.
The following diagram illustrates a generalized mechanism of competitive enzyme inhibition, which is a plausible mode of action for this compound.
Competitive Enzyme Inhibition Pathway
Conclusion
This compound is a versatile natural product with well-defined physical and chemical properties and significant biological potential. This guide provides a foundational resource for researchers, offering both quantitative data and standardized methodologies to facilitate further investigation into its therapeutic applications. The exploration of its precise mechanisms of action, particularly its schistosomicidal properties, remains a promising area for future research.
Spectral Data of Cardol Diene: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Cardol diene, a naturally occurring phenolic lipid found in Cashew Nut Shell Liquid (CNSL). The information presented herein is intended to support research and development activities in various scientific fields, including medicinal chemistry, natural product synthesis, and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, alongside the experimental protocols for data acquisition.
Spectroscopic Data
The following sections summarize the key spectral data for this compound (5-(8Z,11Z)-pentadecadienylresorcinol).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its aromatic and aliphatic moieties.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.2-6.4 | m | - | Ar-H |
| ~5.3-5.4 | m | - | -CH=CH- (Olefinic H ) |
| ~2.7-2.8 | t | ~5.6 | Ar-CH₂-C H₂- |
| ~2.0-2.1 | m | - | =CH-C H₂-CH= |
| ~1.2-1.6 | m | - | -(CH₂)n- |
| ~0.9 | t | ~6.6 | -CH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~155-158 | C -OH (aromatic) |
| ~145 | C -CH₂ (aromatic) |
| ~127-130 | -C H=C H- (olefinic) |
| ~100-108 | Ar-C H |
| ~35-36 | Ar-C H₂- |
| ~22-32 | -(C H₂)n- |
| ~14 | -C H₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its hydroxyl and hydrocarbon components.
Table 3: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Broad, Strong | O-H stretch (phenolic) |
| ~3010 | Medium | =C-H stretch (alkene) |
| ~2925 | Strong | C-H stretch (aliphatic, asymmetric) |
| ~2855 | Strong | C-H stretch (aliphatic, symmetric) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~720 | Medium | -(CH₂)n- rock |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₂₁H₃₂O₂), the molecular ion peak [M]⁺ is expected at m/z 316.5. The fragmentation pattern provides further structural information.
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 316 | Molecular ion [M]⁺ |
| 124 | [C₈H₈O₂]⁺ - Resorcinol fragment |
| Various | Fragments from the aliphatic side chain |
Experimental Protocols
The following sections outline the methodologies for the isolation of this compound and the acquisition of its spectral data.
Isolation of this compound
This compound is typically isolated from Cashew Nut Shell Liquid (CNSL). A general workflow for its isolation is presented below.
-
Decarboxylation of Anacardic Acid: Raw CNSL is heated to convert anacardic acids into their corresponding cardanols and to enrich the cardol content.
-
Solvent Extraction: The heat-treated CNSL is subjected to solvent extraction, for instance with ethyl acetate, to separate the phenolic lipids from other components.
-
Column Chromatography: The crude extract is then purified by silica gel column chromatography to isolate a cardol-rich fraction.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound from the cardol-rich fraction is achieved using preparative reversed-phase HPLC.
NMR Spectroscopy
NMR spectra are recorded on a high-field spectrometer.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: A Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 300 MHz or higher is typically used.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can also be performed.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the neat oil is placed between two KBr plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be cast onto a salt plate.
-
Instrumentation: A PerkinElmer Spectrum (or equivalent) FTIR spectrometer is used.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum. The spectrum is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are obtained using a gas chromatography-mass spectrometry (GC-MS) system or through direct infusion into a high-resolution mass spectrometer.
-
Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane or hexane). For direct infusion, the sample is dissolved in a suitable solvent compatible with the ionization source.
-
Instrumentation: An Agilent GC-MS system (or equivalent) equipped with a capillary column (e.g., DB-5ms) can be used. For high-resolution data, an Orbitrap or TOF mass spectrometer is employed.
-
Data Acquisition: In GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer. Electron ionization (EI) is commonly used.
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Signaling Pathways and Biological Activity
This compound, as a component of CNSL, has been investigated for various biological activities. While specific signaling pathways for this compound are still under active investigation, related phenolic lipids from CNSL are known to interact with several cellular pathways. For instance, some components of CNSL have been shown to possess antioxidant, anti-inflammatory, and cytotoxic activities. The general mechanism often involves the modulation of key signaling molecules.
This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to consult the primary literature for more detailed and specific information related to their applications.
Solubility Profile of Cardol Diene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cardol diene, a phenolic compound found in cashew nut shell liquid (CNSL), is a molecule of significant interest for various applications, including potential therapeutic uses.[1][2][3][4] A critical parameter for its study and application in research and development is its solubility in different solvents. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, along with experimental protocols for its dissolution.
Quantitative Solubility Data
The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for researchers selecting appropriate solvent systems.
| Solvent | Solubility (mg/mL) |
| Ethanol | 22[1] |
| Dimethylformamide (DMF) | 20 |
| Dimethyl sulfoxide (DMSO) | 15 |
| Acetonitrile | Commercially supplied as a 5 mg/mL solution |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 |
| Aqueous Buffers | Sparingly soluble |
Experimental Protocols for Solubilization
Proper handling and dissolution are crucial for obtaining accurate and reproducible results in experimental settings. The following protocols are based on established methodologies for preparing this compound solutions.
General Protocol for Solvent Exchange
This compound is often supplied in a solvent like acetonitrile. To transfer it to a different organic solvent, the following procedure is recommended:
-
Evaporation of the Original Solvent: Under a gentle stream of nitrogen, evaporate the initial solvent (e.g., acetonitrile) from the vial containing this compound.
-
Immediate Addition of New Solvent: Immediately add the desired organic solvent to the dried compound. It is recommended that solvents such as ethanol, DMSO, and dimethylformamide be purged with an inert gas prior to use.
Preparation of Aqueous Buffer Solutions
Due to its limited solubility in aqueous solutions, a specific procedure is advised for preparing this compound in buffers:
-
Initial Dissolution in Organic Solvent: Begin with this compound dissolved in an organic solvent, such as the commercially available acetonitrile solution.
-
Dilution with Aqueous Buffer: Dilute the initial organic solution with the aqueous buffer of choice to achieve the desired final concentration. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day.
Enhancing Solubility
In cases where solubility is a challenge, the following technique can be employed to facilitate dissolution:
-
Heating: Gently heat the tube containing the this compound and solvent mixture to 37°C.
-
Ultrasonication: Following heating, place the tube in an ultrasonic bath and oscillate for a period of time to aid in the dissolution process.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in a laboratory setting.
Caption: A flowchart illustrating the key steps for determining the solubility of this compound.
References
The Multifaceted Biological Activities of Cashew Nut Shell Liquid Phenols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cashew Nut Shell Liquid (CNSL), a byproduct of the cashew industry, is a rich source of phenolic lipids with a diverse range of demonstrated biological activities. This guide provides a comprehensive overview of the antioxidant, antimicrobial, anticancer, anti-inflammatory, and larvicidal properties of the primary phenolic constituents of CNSL: anacardic acid, cardanol, and cardol. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Core Phenolic Constituents of CNSL
Cashew nut shell liquid is primarily composed of a mixture of meta-alkylphenols. The specific composition can vary depending on the extraction method. Natural CNSL, obtained through solvent extraction, is rich in anacardic acids (approximately 60-65%), with smaller amounts of cardol (15-20%) and cardanol (about 10%).[1][2] Technical CNSL, which is produced by heating the shells, contains a higher concentration of cardanol (60-65%) due to the decarboxylation of anacardic acid at elevated temperatures.[3]
Antioxidant Activity
The phenolic nature of CNSL components imparts significant antioxidant properties. These compounds can act as radical scavengers and have been shown to inhibit enzymes involved in oxidative stress.
Quantitative Antioxidant Data
| Compound/Extract | Assay | IC50 / Activity | Reference |
| Anacardic Acids (mixture) | DPPH Radical Scavenging | IC50 = 0.60 mM | [4] |
| Anacardic Acid (C15:1) | DPPH Radical Scavenging | More potent than C15:2 and C15:3 | [5] |
| Anacardic Acid (C15:3) | DPPH Radical Scavenging | Higher activity than C15:1 and C15:2 | |
| Anacardic Acid | Xanthine Oxidase Inhibition | IC50 = 0.30 mM | |
| Anacardic Acid | Superoxide Generation Inhibition | IC50 = 0.04 mM | |
| Cardol (mixture) | DPPH Radical Scavenging | IC50 > 4.0 mM | |
| Cardanol (mixture) | DPPH Radical Scavenging | IC50 > 4.0 mM | |
| Technical CNSL | DPPH Radical Scavenging | 88.9% reduction at 1000 µg/ml | |
| Technical CNSL | Xanthine Oxidase Assay | IC50 = 702 µg/ml |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is based on the principle of the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., CNSL extract, anacardic acid) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.
-
-
Assay Procedure:
-
In a microplate well or a cuvette, add a specific volume of the DPPH solution.
-
Add varying concentrations of the test compound to the DPPH solution.
-
A control containing only the solvent and DPPH is also prepared.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Antimicrobial Activity
The phenolic lipids in CNSL exhibit potent antimicrobial activity, particularly against Gram-positive bacteria. Anacardic acid is a notable contributor to this activity.
Quantitative Antimicrobial Data
| Compound/Extract | Microorganism | MIC / Activity | Reference |
| Anacardic Acid (C15:3) | Streptococcus mutans | More effective than salicylic acid | |
| Anacardic Acid (saturated) | Streptococcus mutans | No activity up to 800 µg/mL | |
| Anacardic Acid (C15:3) | Staphylococcus aureus | 64 times more effective than salicylic acid | |
| Anacardic Acid | Propionibacterium acnes | MIC = 780 µg/mL | |
| Purified CNSL | Bacillus subtilis | IC50 = 0.35% (v/v) | |
| 6-(40,80-dimethylnonyl) salicylic acid | Streptococcus mutans | MIC = 0.78 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Materials:
-
Prepare a sterile 96-well microplate.
-
Prepare a stock solution of the test compound in a suitable solvent and serially dilute it in a liquid growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Procedure:
-
Dispense the serially diluted test compound into the wells of the microplate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the test compound at which no visible growth is observed.
-
Anticancer Activity
Phenols from CNSL have demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.
Quantitative Anticancer Data
| Compound/Extract | Cell Line | IC50 / Activity | Reference |
| Purified CNSL | HeLa (Cervical Cancer) | IC50 = 0.004% (v/v) | |
| Anacardic Acid | - | Enhances aurora kinase A activity | |
| Cardanol and Cardol | - | Elicit cytotoxicity and apoptosis in cancer cells |
Signaling Pathways in Anticancer Activity
In silico analyses suggest that cardanol's anticancer effects, particularly in oral cancer, may be mediated through the PI3K-Akt signaling pathway . This pathway is crucial in regulating cell migration, proliferation, apoptosis, and the cell cycle. Key genes implicated include PIK3CA, CCND1, MMP1, and MTOR.
Anti-inflammatory Activity
CNSL derivatives have shown potent anti-inflammatory effects by modulating the expression of key inflammatory mediators.
Experimental Findings
A semi-synthetic derivative of anacardic acid, LDT11, demonstrated significant immunoprotective and anti-inflammatory properties in a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS).
-
Gene Expression: LDT11 was found to decrease the gene expression of several inflammatory markers, including:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Inducible Nitric Oxide Synthase (iNOS)
-
Cyclooxygenase-2 (COX-2)
-
Nuclear Factor-kappa B (NF-κB)
-
Interleukin-1 beta (IL-1β)
-
Interleukin-6 (IL-6)
-
-
Nitric Oxide (NO) and IL-6 Production: The study also confirmed a reduction in the production of NO and the cytokine IL-6 following treatment with LDT11.
Signaling Pathway in Anti-inflammatory Activity
The downregulation of inflammatory genes like TNF-α, iNOS, COX-2, IL-1β, and IL-6 suggests that CNSL phenols may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway , a central regulator of inflammation.
Larvicidal and Insecticidal Activity
CNSL and its components have shown significant toxicity against various insect larvae, making them potential candidates for the development of natural insecticides.
Quantitative Larvicidal Data
| Compound/Extract | Target Species | LC50 | Reference |
| CNSL Fractions | Aedes aegypti & Culex quinquefasciatus | 5.4 - 22.6 mg/L | |
| Cardol | Aedes aegypti & Culex quinquefasciatus | Strongest larvicidal and pupicidal effects | |
| CNSL | Fall Armyworm (larvae) | 1.92 (1.71-2.15 w/v %) | |
| CNSL | Fall Armyworm (eggs) | 2.50 (0.22-4.05 w/v %) |
Mechanism of Action
One of the proposed mechanisms for the insecticidal and larvicidal activity of CNSL is the inhibition of acetylcholinesterase (AChE) . A hydro-ethanolic extract of cashew nutshell, containing various phenolic compounds, demonstrated an IC50 of 43.27 ± 2.22 ppm against AChE.
Conclusion
The phenolic constituents of cashew nut shell liquid possess a remarkable spectrum of biological activities that warrant further investigation for therapeutic and other applications. Their antioxidant, antimicrobial, anticancer, anti-inflammatory, and larvicidal properties, supported by quantitative data and mechanistic insights, highlight their potential as a source of novel drug leads and biocompatible materials. This guide provides a foundational understanding for researchers and professionals seeking to harness the potential of these versatile natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. CASHEW::CNSL::ANACARDIC ACID::CARDANOL::RESIDOL [cardochem.com]
- 3. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of alkyl phenols in cashew (Anacardium occidentale) products and assay of their antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Cardol Diene: A Comprehensive Technical Guide on its Role in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardol diene, a phenolic lipid derived from cashew nut shell liquid (CNSL), has long been a component of traditional medicine and is now emerging as a molecule of significant interest in modern pharmacology. This technical guide provides an in-depth analysis of this compound, detailing its chemical properties, traditional applications, and its demonstrated biological activities, with a focus on its antiparasitic, anticancer, and anti-inflammatory potential. This document summarizes key quantitative data, provides detailed experimental protocols for its isolation and biological evaluation, and visualizes the current understanding of its molecular mechanisms through signaling pathway diagrams.
Introduction
This compound is a naturally occurring alkylresorcinol found in the shell of the cashew nut (Anacardium occidentale)[1][2]. As a major constituent of CNSL, it is part of a mixture of phenolic compounds that have been utilized in traditional medicine for various purposes, including as an anthelmintic and for treating inflammatory conditions and skin ailments[3]. The unique structure of this compound, featuring a resorcinol ring with a long unsaturated aliphatic chain, underpins its diverse biological activities and makes it a promising candidate for drug development. This guide aims to provide a comprehensive technical overview of this compound for the scientific community.
Chemical Properties
-
Chemical Name: 5-(8Z,11Z)-pentadecadien-1-yl-1,3-benzenediol[1]
-
Molecular Formula: C₂₁H₃₂O₂
-
Molecular Weight: 316.5 g/mol
-
CAS Number: 79473-25-9
Role in Traditional Medicine
The plant from which this compound is derived, Anacardium occidentale, has a rich history in traditional medicine across various cultures.
-
Anthelmintic: The bark, leaf, and fruit of Anacardium occidentale have been traditionally used to expel parasitic worms. The oil, containing cardol, is noted for its potent action against intestinal worms.
-
Anti-inflammatory: Traditional preparations of the stem bark are widely used to treat inflammatory conditions. The plant is used to manage ailments such as asthma and bronchitis.
-
Dermatological Applications: The oil has been traditionally used to treat skin diseases, sores, warts, and ringworm.
-
Other Uses: Various parts of the plant are also used in traditional remedies for diabetes, gastrointestinal issues like diarrhea and dysentery, and as a restorative tonic.
Biological Activities and Quantitative Data
This compound and its related compounds have demonstrated a range of biological activities in preclinical studies.
Antiparasitic Activity
This compound has shown significant activity against the parasitic flatworm Schistosoma mansoni, a causative agent of schistosomiasis.
| Compound | Target Organism | Metric | Value | Reference |
| This compound | Schistosoma mansoni adult worms | LC₅₀ (24h & 48h) | 32.2 µM | |
| This compound | Schistosoma mansoni adult worms | Worm Mortality (24h) | 50% at 25 µM, 100% at ≥50 µM | |
| 2-methylthis compound | Schistosoma mansoni adult worms | LC₅₀ | 14.5 µM |
Anticancer Activity
While research on this compound is emerging, related compounds from CNSL, such as cardol and cardanol, have shown cytotoxic and apoptotic effects against various cancer cell lines. In silico studies suggest that cardanol may target the PI3K-Akt signaling pathway in oral cancer. Cardol has been shown to induce apoptosis in human colorectal cancer cells through the mitochondrial pathway.
Anti-inflammatory Activity
Extracts of Anacardium occidentale containing cardols have demonstrated anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK.
Experimental Protocols
Isolation of this compound from Cashew Nut Shell Liquid (CNSL)
This protocol is adapted from established methods for the separation of phenolic constituents from CNSL.
Methodology:
-
Isolation of Anacardic Acid: Commercially available solvent-extracted CNSL is dissolved in 5% aqueous methanol. Calcium hydroxide is added portion-wise with stirring. The mixture is heated to 50°C for 3 hours to precipitate calcium anacardate. The precipitate is filtered, and the filtrate, containing cardol and cardanol, is collected.
-
Separation of Cardol and Cardanol: The filtrate is concentrated, and liquor ammonia is added. This solution is first extracted with a non-polar solvent mixture like hexane/ethyl acetate (98:2) to remove the less polar cardanol into the organic phase. The remaining aqueous ammoniacal layer, rich in the more polar cardol, is then extracted with a more polar solvent mixture like ethyl acetate/hexane (80:20).
-
Purification: The organic layer containing cardol is washed, dried over anhydrous sodium sulfate, and concentrated. The resulting mixture of cardol homologues (monoene, diene, triene) can be further purified by flash column chromatography or high-performance liquid chromatography (HPLC) to isolate pure this compound.
In Vitro Schistosomicidal Assay
This protocol is based on methods used to evaluate the activity of compounds against S. mansoni adult worms.
Methodology:
-
Worm Recovery: Adult S. mansoni worms are recovered from previously infected mice (e.g., Swiss) by hepatic portal perfusion 49-52 days post-infection.
-
Assay Setup: Worms are washed in appropriate culture medium (e.g., RPMI-1640) supplemented with antibiotics and fetal bovine serum. Pairs of adult worms are placed in each well of a 24-well culture plate.
-
Compound Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells to achieve the desired final concentrations. A solvent control is included.
-
Incubation and Observation: Plates are incubated at 37°C in a 5% CO₂ atmosphere. The viability of the worms is monitored at regular intervals (e.g., 24, 48, 72 hours) using an inverted microscope, assessing motor activity and mortality.
-
Data Analysis: The lethal concentration 50% (LC₅₀) is calculated to quantify the schistosomicidal activity.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of this compound are still under investigation. However, studies on cardol and related phenolic lipids from Anacardium occidentale provide insights into potential signaling pathways.
Anti-inflammatory Signaling
The anti-inflammatory effects of Anacardium occidentale extracts are linked to the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.
Anticancer (Apoptosis) Signaling
Studies on cardol have shown that it can induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This involves an increase in reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the activation of caspases 9 and 3.
Schistosomicidal Mechanism of Action
The mechanism of action against S. mansoni involves severe damage to the parasite's tegument, which is crucial for its survival and interaction with the host. Transmission electron microscopy has revealed that this compound causes swelling of the mitochondrial membrane and the formation of vacuoles within the parasite's cells, indicating that mitochondrial dysfunction is a key part of its schistosomicidal effect.
Conclusion and Future Directions
This compound is a promising natural product with a strong foundation in traditional medicine and compelling preclinical evidence for its antiparasitic, anticancer, and anti-inflammatory activities. The data and protocols presented in this guide offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways of this compound for each of its biological activities.
-
Conducting in vivo studies to validate the efficacy and safety of this compound in animal models of schistosomiasis, cancer, and inflammatory diseases.
-
Exploring structure-activity relationships of this compound and its derivatives to optimize potency and selectivity.
-
Developing efficient and scalable synthesis and purification methods to ensure a consistent supply for further research and potential clinical development.
The continued investigation of this compound holds significant promise for the development of new therapeutic agents from natural sources.
References
- 1. Cashew (Anacardium occidentale L.) Nuts Counteract Oxidative Stress and Inflammation in an Acute Experimental Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant, Antimicrobial, and Anticancer Effects of Anacardium Plants: An Ethnopharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Cardol Diene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardol diene, chemically known as 5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol, is a naturally occurring phenolic lipid found in cashew nut shell liquid (CNSL)[1]. This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities. These activities include schistosomicidal, larvicidal, and enzyme inhibitory effects, making them promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its key derivatives, alongside a summary of their biological activities and insights into their mechanisms of action.
Data Presentation
The following table summarizes the key biological activities and quantitative data for this compound and its derivatives.
| Compound/Derivative | Target/Activity | Quantitative Data | Reference(s) |
| This compound | Schistosoma mansoni (adult worms) | LC50: 32.2 µM (after 24 and 48 hours) | [1] |
| Mushroom Tyrosinase Inhibition | IC50: 52.5 µM | ||
| Cardol-derived diphosphorothioate | Aedes aegypti (larvae) | LC50: 0.8 ± 0.3 ppm | [2] |
| Cardol | Aedes aegypti (larvae) | LC50: 14.2 ppm | [2] |
Experimental Protocols
I. Total Synthesis of this compound
The total synthesis of this compound can be achieved through a multi-step process involving the formation of the resorcinol dienyl side chain. A key strategic approach involves the synthesis of the dimethyl ether derivative of this compound, followed by demethylation.
A. Synthesis of 5-[(ZZ)-pentadeca-8,11-dienyl]-resorcinol dimethyl ether
This synthesis involves the coupling of two fragments to construct the C15 dienyl side chain attached to the dimethoxybenzene moiety.
-
Step 1: Synthesis of 7-(3,5-dimethoxyphenyl)heptan-1-ol. 3,5-Dimethoxybenzaldehyde is reacted with the lithium derivative of OH-protected 6-chlorohexan-1-ol. The resulting diol is then selectively hydrogenolyzed to yield 7-(3,5-dimethoxyphenyl)heptan-1-ol[3].
-
Step 2: Synthesis of 7-(3,5-dimethoxyphenyl)heptyl bromide. The alcohol from the previous step is converted to the corresponding bromide using a suitable brominating agent (e.g., PBr3 or CBr4/PPh3).
-
Step 3: Synthesis of 10-(3,5-dimethoxyphenyl)dec-2-yn-1-ol. The bromide is reacted with the lithium derivative of a protected propargyl alcohol. Acidic workup removes the protecting group to yield the target alkynol.
-
Step 4: Synthesis of 5-pentadec-8,11-diynylresorcinol dimethyl ether. The alcohol is converted to the corresponding bromide, which is then reacted with pent-1-ynylmagnesium bromide in a coupling reaction to form the diynyl side chain.
-
Step 5: Selective Hydrogenation. The diynyl compound is selectively hydrogenated to the corresponding (Z,Z)-diene using a catalyst such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). This step is crucial for establishing the correct stereochemistry of the double bonds.
B. Demethylation to this compound
The final step is the demethylation of the resorcinol dimethyl ether to yield this compound.
-
Protocol: To a solution of 5-[(ZZ)-pentadeca-8,11-dienyl]-resorcinol dimethyl ether in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile), add a demethylating agent such as boron tribromide (BBr3) or iodocyclohexane in DMF under an inert atmosphere. The reaction is typically performed at low temperatures and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
II. Synthesis of Cardol-derived Organophosphorothioates
These derivatives have shown potent larvicidal activity. The synthesis involves the reaction of cardol with diethyl chlorothiophosphate.
-
Materials:
-
Cardol (isolated from CNSL)
-
Diethyl chlorothiophosphate
-
Potassium carbonate
-
Acetone (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
-
Protocol for Diphosphorothioate Synthesis:
-
To a solution of cardol (1 mmol, 314 mg) and potassium carbonate (1 mmol, 276 mg) in acetone (15 mL), add diethyl chlorothiophosphate (2 mmol) at room temperature.
-
Stir the mixture magnetically under reflux for 6 hours.
-
After cooling, add brine (40 mL) and extract the solution with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain an oily residue.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 5:5) to yield the desired diphosphorothioate as a yellowish oil.
-
III. Synthesis of Bis-Benzoxazines from Cardol
Cardol can be used as a phenolic precursor for the synthesis of bis-benzoxazines, which are valuable monomers for high-performance polymers. The synthesis proceeds via a Mannich-type condensation with a primary amine and formaldehyde.
-
General Protocol:
-
In a reaction vessel, combine cardol, a primary amine (e.g., aniline or its derivatives), and paraformaldehyde in a suitable solvent or under solvent-free conditions.
-
Heat the mixture, typically at a temperature that allows for the condensation reaction to proceed while avoiding polymerization of the product.
-
The reaction progress can be monitored by techniques such as NMR or FTIR spectroscopy.
-
Upon completion, the crude product is purified, often by recrystallization or column chromatography, to yield the bis-benzoxazine monomer.
-
Signaling Pathways and Mechanisms of Action
Acetylcholinesterase Inhibition by Cardol-derived Organophosphorothioates
The larvicidal activity of cardol-derived organophosphorothioates is attributed to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.
-
Mechanism: Organophosphorothioates are bioactivated in vivo, where the sulfur atom is replaced by an oxygen atom to form the corresponding oxon analog. This oxon is a potent inhibitor of AChE. It phosphorylates a serine residue in the active site of the enzyme, rendering it inactive. The inactivation of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors, which results in paralysis and death of the larvae.
Caption: Acetylcholinesterase inhibition by Cardol derivatives.
Experimental Workflow for Synthesis
The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.
Caption: General workflow for synthesis and analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scielo.br [scielo.br]
- 3. Long chain phenols. Part 17. The synthesis of 5-[(Z)-pentadec-8-enyl]resorcinol, ‘cardol monoene,’ and of 5-[(ZZ)-pentadec-8,11-dienyl]-resorcinol dimethyl ether, ‘this compound’ dimethyl ether - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Extraction and Purification of Cardol Diene from Cashew Nut Shell Liquid (CNSL)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction of Cashew Nut Shell Liquid (CNSL) and the subsequent purification of Cardol, with a specific focus on isolating the Cardol diene fraction. These protocols are intended for laboratory-scale applications and are supported by quantitative data and procedural diagrams.
Introduction
Cashew Nut Shell Liquid (CNSL) is a valuable and renewable byproduct of the cashew industry, rich in phenolic compounds.[1] Natural CNSL is primarily composed of anacardic acid (~70%), cardol (~18%), and cardanol (~5%), each with varying degrees of unsaturation in their C15 alkyl side chains.[2] Technical CNSL, which results from heat treatment, sees the decarboxylation of anacardic acid, leading to a higher concentration of cardanol and cardol.[2][3]
Cardol, a resorcinolic lipid, and its specific unsaturated variant, this compound, have garnered interest for their biological activities, including schistosomicidal and antiparasitic properties.[4] The isolation and purification of this compound are crucial for its further investigation and potential applications in drug development and material science.
Extraction of Cashew Nut Shell Liquid (CNSL)
The composition of CNSL is highly dependent on the extraction method employed. Common industrial and laboratory methods are outlined below.
-
Solvent Extraction: This method is suitable for small-scale laboratory analysis. Using a Soxhlet apparatus with various polar and non-polar solvents can yield CNSL. Acetone has been reported to give a maximum yield. However, this method can be challenging and less environmentally friendly for large-scale purification.
-
Hot Oil Method: Roasting the cashew shells at high temperatures causes the CNSL to flow out. This process also leads to the decarboxylation of anacardic acid, enriching the CNSL in cardanol.
-
Supercritical Carbon Dioxide (Sc-CO₂) Extraction: This is a greener alternative that can yield high percentages of specific components. For instance, Sc-CO₂ extraction can achieve a cardanol yield of approximately 85% under specific conditions (300 bar at 60 °C). It has also been used to separate cardol and cardanol.
The general workflow for obtaining and processing CNSL is depicted below.
Caption: Workflow for this compound Isolation.
Purification of Cardol from CNSL
Several methods have been developed to separate the major phenolic constituents of CNSL. Column chromatography is a widely used and effective technique for laboratory-scale purification.
A two-step reversed-phase (RP) silica gel column chromatography method has been successfully employed to purify anacardic acid, cardol, and cardanol.
Protocol 1: Two-Step RP Silica Gel Column Chromatography
-
Sample Preparation: Prepare a methanolic extract of CNSL.
-
First Column Chromatography Step:
-
Stationary Phase: Reversed-phase silica gel.
-
Mobile Phase: A suitable solvent system to separate the main components. The specific mobile phase composition should be optimized based on preliminary Thin Layer Chromatography (TLC) analysis.
-
Elution: Elute the column and collect fractions. Monitor the separation using TLC.
-
Outcome: This step will yield fractions enriched in anacardic acid, cardol, and cardanol.
-
-
Second Column Chromatography Step:
-
Sample: Use the cardol-enriched fraction from the first step.
-
Stationary and Mobile Phases: Further optimize the chromatographic conditions to achieve high purity of cardol.
-
Analysis: Analyze the purity of the final cardol fraction using HPLC, NMR, and Mass Spectrometry.
-
An alternative method involves the use of ammonia to separate cardanol and cardol after the removal of anacardic acid.
Protocol 2: Ammonia and Solvent Extraction
-
Removal of Anacardic Acid: Treat the CNSL to selectively remove anacardic acid, for example, by precipitation as calcium anacardate.
-
Ammonia Treatment: To the acid-free CNSL, add liquor ammonia and stir.
-
Cardanol Extraction: Extract the ammoniacal solution with a non-polar solvent mixture like hexane/ethyl acetate (98:2). The organic layer will contain cardanol.
-
Cardol Extraction: Subsequently, extract the aqueous ammonia solution with a more polar solvent mixture such as ethyl acetate/hexane (80:20). This organic layer will contain the cardol.
-
Purification and Analysis: Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain pure cardol. Confirm the identity and purity by HPLC.
Separation of this compound
Once a cardol-rich fraction is obtained, the different unsaturated components (monoene, diene, and triene) can be separated using advanced chromatographic techniques. Flash column chromatography has proven effective for separating the different unsaturated fractions of cardanol, and a similar approach can be applied to cardol.
Protocol 3: Flash Column Chromatography for Diene Separation
-
Sample Preparation: Dissolve the purified cardol fraction in a minimal amount of the initial mobile phase.
-
Chromatography System:
-
Column: C18 Reveleris column (or equivalent reversed-phase column).
-
Stationary Phase: C18 silica gel.
-
Mobile Phase: A gradient of acetonitrile and methanol is often effective. The exact gradient should be optimized.
-
Detection: UV detector at wavelengths of 220, 254, and 280 nm.
-
-
Elution and Fraction Collection:
-
Inject the sample onto the column.
-
Run the gradient elution.
-
Collect the fractions corresponding to the different peaks detected by the UV detector.
-
-
Analysis:
-
Analyze the collected fractions by HPLC, GC-MS, and NMR to identify and confirm the purity of the this compound fraction.
-
The logical relationship between the main components of CNSL is illustrated below.
Caption: Components of Natural CNSL.
Data Presentation
The following tables summarize quantitative data related to the composition and purification of CNSL components.
Table 1: Typical Composition of Natural and Technical CNSL
| Component | Natural CNSL (%) | Technical CNSL (%) |
| Anacardic Acid | ~70 | - |
| Cardanol | ~5 | ~65 |
| Cardol | ~18 | ~15 |
| Polymeric Material | - | Remainder |
Table 2: Purity and Recovery from a Two-Step RP Silica Gel Column Chromatography
| Compound | Purity (%) | Recovery (%) |
| Anacardic Acid | 98.8 | 82.4 |
| Cardol | 99.3 | 80.7 |
| Cardanol | 99.2 | 81.8 |
Table 3: Example Flash Chromatography Separation of Cardanol Fractions
| Fraction | Composition (%) |
| Monoene | 42 |
| Diene | 22 |
| Triene | 36 |
Note: This data is for cardanol but provides a reference for the expected separation of cardol fractions.
Table 4: Supercritical CO₂ Extraction Parameters and Results for Cardol/Cardanol Separation
| Step | Compound | Temperature (°C) | Pressure (bar) | Purity (%) |
| 1 | Cardanol | 5 | 65 | 95.6 - 98.6 |
| 2 | Cardol | 50 | 500 | >99 (by HPLC) |
Conclusion
The successful extraction and purification of this compound from CNSL require a multi-step approach, beginning with an appropriate extraction method for CNSL, followed by the separation of cardol from other phenolic components, and finally, the chromatographic fractionation of the different unsaturated cardol variants. The protocols and data presented here provide a comprehensive guide for researchers to isolate high-purity this compound for further scientific investigation. The choice of methodology may be adapted based on the available equipment, desired scale, and specific research goals.
References
Application Notes and Protocols for the Quantification of Cardol Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Cardol dienes, a key component of Cashew Nut Shell Liquid (CNSL), utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Cardol, a phenolic lipid found in CNSL, and its various unsaturated forms, including Cardol diene, are of significant interest due to their diverse biological activities and potential applications in drug development and material sciences. Accurate quantification of specific Cardol congeners, such as the diene variant, is crucial for quality control, standardization of extracts, and understanding structure-activity relationships. This document outlines validated HPLC and GC-MS protocols for the reliable quantification of Cardol dienes.
Quantitative Data Summary
The relative abundance of Cardol and its unsaturated derivatives can vary depending on the source of the CNSL and the processing method.[1][2] The following tables summarize representative quantitative data for Cardol dienes and related compounds as reported in the literature.
Table 1: Relative Percentage of Cardol Congeners in Technical Cardanol Sample
| Compound | Relative Percentage (%) |
| Cardanol Monoene | 42% |
| Cardanol Diene | 22% |
| Cardanol Triene | 36% |
Source: Data adapted from studies on technical cardanol samples.[1][2]
Table 2: Relative Percentage of Cardol Congeners in a CNSL Sample
| Compound | Relative Percentage (%) |
| Cardol Triene | 66.6% |
| This compound | 33.3% |
Source: Data from a specific CNSL sample analysis. Note that monoene and saturated cardol were present in negligible amounts in this particular sample.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is designed for the separation and quantification of Cardol dienes from a prepared CNSL extract.
1. Sample Preparation:
-
Extraction: Extract the CNSL from cashew nut shells using a suitable solvent such as acetone or via mechanical pressing. For technical CNSL, which is obtained through heating, the anacardic acid is decarboxylated to cardanol.
-
Purification (Optional): For higher purity samples, a preliminary separation of phenolic lipids can be performed using column chromatography with silica gel.
-
Sample Dilution: Accurately weigh the CNSL extract and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column is recommended (e.g., Grace Alltima C-18, 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of Acetonitrile:Water:Acetic Acid (80:20:1, v/v/v) is effective for the separation of Cardol congeners.
-
Flow Rate: A flow rate of 1.5 mL/min is suggested.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C.
-
Detection Wavelength: Monitor the elution of compounds at 280 nm, which is a suitable wavelength for phenolic compounds.
-
Injection Volume: Inject 10-30 µL of the prepared sample.
3. Quantification:
-
Standard Curve: Prepare a series of standard solutions of purified this compound at known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample and identify the this compound peak based on its retention time compared to the standard.
-
Calculation: Quantify the amount of this compound in the sample by interpolating its peak area on the standard curve. The results can be expressed as mg/g of the extract or as a relative percentage of the total phenolic content.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is suitable for the identification and quantification of Cardol dienes, particularly after derivatization to increase volatility.
1. Sample Preparation and Derivatization:
-
Extraction: Follow the same extraction procedure as for the HPLC method.
-
Derivatization (Silylation): To improve the volatility of the phenolic hydroxyl groups, a silylation step is necessary.
-
Dry a known amount of the extract under a stream of nitrogen.
-
Add a silylating agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an anhydrous solvent like pyridine (e.g., in a 1:1 ratio).
-
Heat the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
2. GC-MS Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-1MS (60 m x 0.25 mm i.d., 0.25 µm film thickness), is appropriate.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Set the injector temperature to 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C.
-
Ramp: Increase the temperature at a rate of 25°C/min to 320°C.
-
Final hold: Hold at 320°C for 20 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
3. Quantification:
-
Standard Preparation: Prepare and derivatize a standard solution of this compound.
-
Identification: The identification of the this compound TMS-derivative is based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion of the derivatized this compound will be incremented by 72 atomic mass units for each silylated hydroxyl group.
-
Quantification: For quantitative analysis, it is recommended to use an internal standard. Create a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard against the concentration of the this compound standard. Calculate the concentration in the unknown sample using this curve.
Visualizations
Caption: HPLC workflow for this compound quantification.
Caption: GC-MS workflow for this compound quantification.
References
Application Notes and Protocols for the Synthesis of Bis-benzoxazines from Cardol Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardol diene, a constituent of Cashew Nut Shell Liquid (CNSL), is a valuable renewable resource for the synthesis of high-performance polymers.[1][2][3] Its unique structure, featuring a phenolic ring and a long unsaturated alkyl chain, makes it an excellent starting material for producing bio-based bis-benzoxazines.[4][5] These monomers can be thermally cured to form polybenzoxazines, a class of thermosetting resins with desirable properties such as high thermal stability, low water absorption, and excellent mechanical and dielectric properties. The long, flexible alkyl chain of this compound enhances the processability and toughness of the resulting polymers, overcoming the brittleness often associated with traditional benzoxazine resins.
This document provides detailed protocols for the synthesis of bis-benzoxazines using this compound as a starting material, along with a summary of their key properties.
Synthesis Workflow
The synthesis of bis-benzoxazines from this compound typically follows a Mannich condensation reaction, involving the reaction of the phenolic hydroxyl group of cardol with a primary amine and formaldehyde. The general workflow is depicted below.
Caption: General workflow for the synthesis of bis-benzoxazines from this compound.
Experimental Protocols
Protocol 1: Synthesis of a Cardol-Based Bis-benzoxazine using an Aromatic Diamine
This protocol describes a solventless method for synthesizing a bis-benzoxazine monomer from cardol, 4,4'-methylenedianiline (MDA), and paraformaldehyde.
Materials:
-
Cardol (purified from CNSL)
-
4,4'-methylenedianiline (MDA)
-
Paraformaldehyde
-
Chloroform
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add Cardol (2 moles), and 4,4'-methylenedianiline (1 mole).
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
Gradually add paraformaldehyde (4 moles) to the mixture under continuous stirring.
-
Increase the temperature of the reaction mixture to 90-100°C and maintain for 2-4 hours. The reaction color may change from yellow to reddish-brown.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dissolve the resulting viscous product in chloroform.
-
Wash the organic layer with distilled water multiple times to remove any unreacted formaldehyde and amine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the chloroform under reduced pressure using a rotary evaporator.
-
Dry the final product, a viscous reddish-brown oil, in a vacuum oven at 80°C to a constant weight.
Characterization:
The synthesized bis-benzoxazine monomer can be characterized by FTIR and ¹H NMR spectroscopy to confirm the formation of the oxazine ring. The curing behavior can be studied using Differential Scanning Calorimetry (DSC).
Quantitative Data Summary
The properties of Cardol-based bis-benzoxazines can vary depending on the specific diamine used in the synthesis. The following table summarizes typical properties of these materials.
| Property | Value | Reference(s) |
| Monomer Properties | ||
| Appearance | Viscous liquid (reddish-brown) | |
| Viscosity | 145 - 81,533 mPa·s at 43°C (for blends) | |
| Curing Characteristics (DSC) | ||
| Onset Curing Temperature | ~230°C | |
| Peak Curing Temperature | 210 - 272°C | |
| Polymer Properties | ||
| Glass Transition Temp. (T_g) | ~148°C | |
| 5% Weight Loss Temp. (T_d5) | > 330°C | |
| Char Yield at 800°C | ~24% | |
| Storage Modulus | ~2.8 GPa |
Logical Relationships in Property Enhancement
The incorporation of this compound into the bis-benzoxazine structure leads to several beneficial modifications of the final polymer's properties.
Caption: Influence of this compound's structure on polymer properties.
Conclusion
This compound is a versatile and sustainable platform chemical for the synthesis of high-performance bis-benzoxazine resins. The protocols and data presented herein provide a foundation for researchers to explore the potential of these bio-based materials in various applications, including composites, coatings, and adhesives, where a combination of thermal stability, mechanical robustness, and processability is required. The unique chemical structure of cardol offers a pathway to eco-friendly thermosets with tunable properties.
References
- 1. Synthesis of a novel cardanol-based benzoxazine monomer and environmentally sustainable production of polymers and bio-composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. cdn.techscience.cn [cdn.techscience.cn]
Application Notes and Protocols: In Vitro Schistosomicidal Activity Assay of Cardol Diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schistosomiasis is a parasitic disease caused by blood flukes of the genus Schistosoma. With the mainstay of treatment relying solely on praziquantel, the emergence of drug-resistant strains is a significant concern, necessitating the discovery of new schistosomicidal agents. Cardol diene, a phenolic lipid found in cashew nut shell liquid (Anacardium occidentale), has demonstrated promising in vitro activity against Schistosoma mansoni. These application notes provide a detailed protocol for assessing the schistosomicidal activity of this compound against adult S. mansoni worms in vitro. The protocol covers parasite maintenance, drug preparation, in vitro culture, and viability assessment.
Quantitative Data Summary
The schistosomicidal activity of this compound against adult Schistosoma mansoni worms has been evaluated in vitro. The following table summarizes the reported quantitative data for this compound.
| Compound | Concentration (µM) | % Mortality (24 hours) | LC50 (µM) (24 and 48 hours) | Reference |
| This compound | 25 | 50% | 32.2 | [1] |
| 50 | 100% | |||
| 100 | 100% | |||
| 200 | 100% |
Experimental Protocols
This section details the materials and methods required to perform the in vitro schistosomicidal activity assay of this compound.
Materials and Reagents
-
Parasites: Adult Schistosoma mansoni worms (e.g., NMRI strain).
-
Culture Media:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Alternatively, Glasgow Minimum Essential Medium (GMEM) with similar supplements can be used.[1]
-
-
Test Compound:
-
This compound (stock solution prepared in dimethyl sulfoxide - DMSO).
-
-
Control Compounds:
-
Praziquantel (PZQ) as a positive control (stock solution in DMSO).
-
DMSO as a negative/vehicle control.
-
-
Equipment and Consumables:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
24-well sterile culture plates
-
Sterile pipettes and tips
-
Beakers, petri dishes, and other sterile glassware
-
Perfusion apparatus for worm recovery
-
Parasite Recovery and Culture
-
Infection of Mice: Laboratory mice (e.g., BALB/c) are infected with S. mansoni cercariae.
-
Worm Recovery: 45-50 days post-infection, adult worms are recovered from the hepatic portal system and mesenteric veins by perfusion.
-
Washing: The recovered worms are washed multiple times in sterile culture medium to remove host cells and debris.
-
Acclimatization: Worms are placed in 24-well plates containing fresh, pre-warmed culture medium and incubated for 2-3 hours at 37°C in a 5% CO2 atmosphere to allow them to acclimatize.[1]
In Vitro Schistosomicidal Assay
-
Plate Preparation: Add 2 mL of supplemented culture medium to each well of a 24-well plate.
-
Addition of Worms: Carefully transfer one to two pairs of adult S. mansoni worms to each well.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 25, 50, 100, and 200 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Add the prepared this compound dilutions to the respective wells.
-
Positive Control: Add praziquantel to designated wells at a concentration known to be effective (e.g., 10 µM).
-
Negative Control: Add the same volume of culture medium containing the equivalent concentration of DMSO used for the highest this compound concentration.
-
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for up to 72 hours.
Viability Assessment
The viability of the worms is assessed at different time points (e.g., 24, 48, and 72 hours) using an inverted microscope. The following parameters are evaluated:
-
Motility: Worms are scored based on their motor activity. A common scoring scale is:
-
3: Normal activity
-
2: Reduced activity
-
1: Minimal activity (only movement of the suckers or gut)
-
0: No movement (death)
-
-
Tegumental Alterations: Observe for any morphological changes in the worm's outer layer (tegument), such as peeling, swelling, or vesicle formation.
-
Pairing: Note whether the male and female worms remain coupled.
-
Egg Production: The number of eggs in each well can be counted to assess the effect on fecundity.
Death is confirmed when worms show no movement for at least 2 minutes of observation.
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro schistosomicidal assay of this compound.
Mechanism of Action of this compound on Schistosoma mansoni
Caption: Proposed mechanism of this compound's schistosomicidal activity.
References
Application of Cardol in Polymer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardol, a naturally occurring phenolic compound found in Cashew Nut Shell Liquid (CNSL), is a promising renewable resource for polymer synthesis. As a substituted resorcinol with a long aliphatic chain containing unsaturations, cardol offers unique structural features that can be exploited to create polymers with desirable properties, including thermal stability and hydrophobicity. This document provides detailed application notes and protocols for the synthesis of polymers using cardol, with a focus on polyester synthesis for which specific experimental data is available. While cardol can also be a component in the synthesis of other polymers like epoxy resins and benzoxazines, the literature predominantly details the use of its close relative, cardanol.
Polymer Synthesis from Cardol: Polyesters
The di-functional nature of cardol, with its two hydroxyl groups, makes it a suitable monomer for step-growth polymerization, particularly for the synthesis of polyesters. Reaction with diacid chlorides yields polyesters with the cardol moiety integrated into the polymer backbone.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of cardol-based polyesters.
| Polymer Name | Monomers | Solvent | Temperature (°C) | Time (h) | Yield (%) | Thermal Stability (up to °C) |
| Poly(cardyl adipate) | Cardol, Adipoyl chloride | Hexane | 170 | 8 | 62.9 | ~400 |
| Poly(cardyl adipate) | Cardol, Adipoyl chloride | Hexane | 120 | 7 | 21.8 | Not Reported |
| Poly(cardyl terephthalate) | Cardol, Terephthaloyl chloride | Toluene | 170 | 8 | 52.4 | ~400 |
Table 1: Summary of quantitative data for the synthesis of cardol-based polyesters. Data extracted from Makame, Y. M. M., et al. (2012).[1][2]
Experimental Protocols
Isolation of Cardol from Cashew Nut Shell Liquid (CNSL)
Materials:
-
Sliced cashew nut shells
-
Petroleum ether
-
5% aqueous sodium carbonate solution
-
5% aqueous hydrochloric acid solution
-
Anhydrous sodium sulfate
-
Celite
-
Rotary evaporator
Procedure:
-
Soak sliced cashew nut shells in petroleum ether for 3 days to leach out the CNSL.[1]
-
Concentrate the resulting brown liquid to obtain crude CNSL.
-
Extract the crude CNSL with a 5% aqueous sodium carbonate solution to separate cardanol.
-
The aqueous layer is then acidified with 5% hydrochloric acid.
-
Extract the resulting solution with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution through celite and concentrate using a rotary evaporator to yield pure cardol.[3]
Synthesis of Poly(cardyl adipate)
Materials:
-
Cardol
-
Adipoyl chloride
-
Hexane (or Toluene)
-
Acetone
-
Polymerization flask with magnetic stirrer, condenser, and gas inlet
-
Oil bath
Procedure:
-
In a polymerization flask, dissolve a specific amount of cardol in hexane (e.g., 0.9086 g in 10 mL).[1]
-
Add a solution of adipoyl chloride in hexane (e.g., 1.574 g in 10 mL) to the cardol solution in a 1:1 molar ratio.
-
Heat the reaction mixture in an oil bath at 170°C for 8 hours under a nitrogen atmosphere with continuous stirring.
-
After the reaction, a black-brown soft solid polymer will be formed.
-
Filter the polymer and wash it with acetone.
-
Dry the resulting poly(cardyl adipate) in an oven at 50°C.
Synthesis of Poly(cardyl terephthalate)
Materials:
-
Cardol
-
Terephthaloyl chloride
-
Toluene
-
Acetone
-
Polymerization flask with magnetic stirrer, condenser, and gas inlet
-
Oil bath
Procedure:
-
In a polymerization flask, dissolve cardol in toluene (e.g., 1.016 g in 10 mL).
-
Add a solution of terephthaloyl chloride in toluene (e.g., 0.651 g in 10 mL) to the cardol solution in a 1:1 molar ratio.
-
Heat the reaction mixture in an oil bath at 170°C for 8 hours under a nitrogen atmosphere with continuous stirring.
-
A hard, black solid polymeric material will be obtained.
-
Filter the polymer and wash it with acetone.
-
Dry the resulting poly(cardyl terephthalate) in an oven at 50°C.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of cardol-based polyesters.
Caption: Logical relationship in the synthesis of cardol-based polyesters.
Other Potential Applications
While less detailed in the literature, cardol can also be utilized in the synthesis of other polymer systems:
-
Enzymatic Polymerization: Oxidative polymerization of cardol has been achieved using enzymes like peroxidase. This "green chemistry" approach can yield polycardol, which has been shown to cure rapidly at room temperature.
-
Epoxy Resins: Although cardanol is more commonly used, the phenolic nature of cardol makes it a potential candidate for the synthesis of epoxy resins. This would typically involve a reaction with epichlorohydrin.
-
Benzoxazine Resins: Cardol can be used as a precursor for the synthesis of benzoxazine monomers, which can then be thermally cured to form polybenzoxazines, a class of high-performance thermosetting resins.
Conclusion
Cardol, a renewable resource derived from CNSL, presents a viable alternative to petroleum-based monomers in polymer synthesis. The synthesis of polyesters from cardol is well-documented, yielding thermally stable materials. Further research into the polymerization of cardol for other applications such as epoxy and benzoxazine resins could expand its utility and contribute to the development of sustainable polymer chemistry. The provided protocols offer a foundation for researchers to explore the potential of this versatile bio-based monomer.
References
Application Notes and Protocols for the Development of Antiparasitic Drugs Using Cardol Diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Cardol diene, a natural product derived from cashew nut shell liquid (CNSL), as a promising lead compound in the development of novel antiparasitic drugs, particularly against Schistosoma mansoni. This document includes a summary of its biological activity, detailed experimental protocols for its isolation, synthesis, and in vitro evaluation, and a proposed mechanism of action based on current research.
Introduction
This compound is a phenolic lipid found in the shell of the cashew nut (Anacardium occidentale)[1]. It has demonstrated significant schistosomicidal activity in vitro, making it a molecule of interest for the development of new anthelmintic therapies[1][2]. The rise of drug resistance to current treatments necessitates the exploration of novel compounds like this compound. These notes are intended to provide researchers with the necessary information and protocols to further investigate its potential.
Quantitative Data Summary
The following table summarizes the in vitro schistosomicidal activity of this compound against adult Schistosoma mansoni worms.
| Compound | Concentration (µM) | % Mortality (24h) | LC50 (µM) | Reference |
| This compound | 25 | 50% | 32.2 | [1][2] |
| This compound | 50 | 100% | 32.2 | |
| This compound | 100 | 100% | 32.2 | |
| This compound | 200 | 100% | 32.2 |
Experimental Protocols
Isolation and Purification of this compound from Cashew Nut Shell Liquid (CNSL)
This protocol describes a general method for the isolation of cardol from CNSL, which can be further purified to obtain this compound.
Materials:
-
Cashew Nut Shell Liquid (CNSL)
-
Hexane
-
Ethyl acetate
-
Ammonia solution
-
Silica gel for column chromatography
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Extraction of Phenolic Lipids: Extract the raw CNSL with hexane to remove non-polar impurities. The hexane layer can be discarded.
-
Separation of Cardanol: Treat the remaining phenolic lipid mixture with an ammonia solution and then extract with a mixture of hexane and ethyl acetate (98:2) to separate the less polar cardanol.
-
Isolation of Cardol: The remaining ammonia solution contains cardol. Extract this solution with a mixture of ethyl acetate and hexane (80:20) to isolate the cardol fraction.
-
Purification by Column Chromatography: Concentrate the cardol fraction using a rotary evaporator. Subject the concentrated extract to silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to separate the different components of cardol (monoene, diene, and triene).
-
Characterization: Collect the fractions and analyze them using techniques such as TLC, HPLC, and NMR to identify and confirm the purity of this compound.
Synthesis of this compound
This protocol outlines a potential synthetic route for this compound, based on the synthesis of its dimethyl ether derivative.
Materials:
-
3,5-Dimethoxybenzaldehyde
-
6-chlorohexan-1-ol
-
Lithium
-
Pent-1-ynylmagnesium bromide
-
Lithium iodide
-
Appropriate solvents and reagents for Grignard reactions, Wittig reactions, and demethylation.
Procedure:
-
Synthesis of the Side Chain: The synthesis involves the construction of the C15 diene side chain and its subsequent attachment to the resorcinol ring. This can be achieved through a series of steps involving Grignard reactions and selective hydrogenations to introduce the Z,Z-configuration of the double bonds.
-
Attachment to the Aromatic Ring: The pre-formed side chain is then coupled to a protected resorcinol derivative.
-
Demethylation: In the final step, the protecting groups (e.g., methyl ethers) on the resorcinol ring are removed to yield this compound. A common reagent for this demethylation is lithium iodide.
In Vitro Schistosomicidal Assay
This protocol details the evaluation of this compound's activity against adult Schistosoma mansoni worms.
Materials:
-
Adult S. mansoni worms
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics
-
24-well culture plates
-
This compound stock solution (in DMSO)
-
Praziquantel (positive control)
-
DMSO (negative control)
-
Inverted microscope
Procedure:
-
Worm Preparation: Adult worms are recovered from experimentally infected mice by perfusion of the hepatic portal system.
-
Assay Setup: Place one or two worm pairs into each well of a 24-well plate containing 2 mL of culture medium.
-
Compound Addition: Add this compound to the wells at final concentrations ranging from 10 to 200 µM. Include wells with Praziquantel as a positive control and DMSO as a negative control (at a concentration not exceeding 1% v/v).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Evaluation: Observe the worms under an inverted microscope at 24, 48, and 72 hours. Assess worm mortality based on the absence of motor activity and changes in tegumental appearance. The LC50 value can be calculated from the mortality data.
Electron Microscopy of Treated Worms
This protocol describes the preparation of S. mansoni worms for Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe morphological changes induced by this compound.
Materials:
-
Treated and untreated S. mansoni worms
-
Glutaraldehyde solution (2.5%)
-
Osmium tetroxide (1%)
-
Ethanol series (for dehydration)
-
Hexamethyldisilazane (HMDS) for SEM
-
Resin for embedding (for TEM)
-
Uranyl acetate and lead citrate (for TEM staining)
Procedure for SEM:
-
Fixation: Fix the worms in 2.5% glutaraldehyde for 24 hours.
-
Post-fixation: Post-fix in 1% osmium tetroxide for 1 hour.
-
Dehydration: Dehydrate the samples through a graded ethanol series (50%, 70%, 90%, 100%).
-
Drying: Chemically dry the samples using HMDS.
-
Mounting and Coating: Mount the dried worms on stubs and coat them with gold-palladium.
-
Imaging: Observe the samples under a scanning electron microscope.
Procedure for TEM:
-
Fixation and Post-fixation: Follow the same initial steps as for SEM.
-
Embedding: Infiltrate and embed the samples in a suitable resin.
-
Sectioning: Cut ultrathin sections using an ultramicrotome.
-
Staining: Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections under a transmission electron microscope.
Proposed Mechanism of Action
Based on electron microscopy studies, this compound appears to exert its schistosomicidal effect primarily through the disruption of the parasite's tegument and mitochondria.
-
Tegumental Damage: The tegument is a critical outer layer of the schistosome, involved in nutrient uptake, immune evasion, and osmoregulation. This compound induces severe damage to the tegument, including peeling and a reduction in the number of spine tubercles. This damage likely compromises the parasite's ability to survive within the host.
-
Mitochondrial Disruption: Transmission electron microscopy has revealed swollen mitochondrial membranes and degenerated mitochondria in worms treated with this compound. Mitochondria are essential for energy production in the parasite. Disruption of mitochondrial function would lead to a catastrophic failure of cellular processes and ultimately, cell death. The exact molecular targets within the mitochondria are yet to be identified and represent an important area for future research.
Conclusion
This compound represents a promising natural product with potent schistosomicidal properties. The protocols and data presented in these application notes provide a solid foundation for further research into its mechanism of action, optimization of its structure for improved efficacy and reduced toxicity, and its overall development as a new antiparasitic drug. Further studies should focus on elucidating the specific molecular targets of this compound and evaluating its efficacy in in vivo models of schistosomiasis.
References
Application Notes and Protocols: Cardol Diene as a Renewable Building Block for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cardol diene, a renewable phenolic lipid derived from cashew nutshell liquid (CNSL), as a versatile building block for chemical synthesis. This document details its properties, applications, and includes specific experimental protocols for the synthesis of various derivatives.
Introduction to this compound
This compound is a naturally occurring alkylresorcinol found in cashew nutshell liquid, a byproduct of the cashew nut industry.[1][2] It consists of a resorcinol ring with a 15-carbon unsaturated aliphatic chain containing two double bonds.[3][4] This unique structure, featuring a reactive aromatic ring, hydroxyl groups, and unsaturations in the side chain, makes this compound a valuable and sustainable starting material for a wide range of chemical transformations.[1] Its applications span the development of polymers, surfactants, resins, coatings, and pharmacologically active molecules.
Chemical Structure of this compound:
-
Systematic Name: 5-(8Z,11Z)-pentadeca-8,11-dienylbenzene-1,3-diol
-
Molecular Formula: C₂₁H₃₂O₂
-
Molecular Weight: 316.5 g/mol
Physicochemical and Biological Properties
This compound is a viscous oil and is a component of the broader "cardol" fraction of CNSL, which also includes monoene and triene analogues.
| Property | Value | Reference |
| CAS Number | 79473-25-9 | |
| Boiling Point | 472.40 °C | |
| Density | 0.986 g/cm³ | |
| Flash Point | 208.30 °C | |
| Solubility | DMF: 20 mg/ml, DMSO: 15 mg/ml, Ethanol: 22 mg/ml |
This compound and its derivatives have demonstrated a range of biological activities, including schistosomicidal and larvicidal effects. The larvicidal mechanism of action for phosphorylated cardol derivatives is attributed to the inhibition of acetylcholinesterase (AChE).
Applications in Chemical Synthesis
The unique chemical structure of this compound allows for modifications at the phenolic hydroxyl groups, the aromatic ring, and the unsaturated side chain.
Polymer Chemistry
This compound is a valuable precursor for the synthesis of bio-based polymers. The hydroxyl groups can be used to create polyesters and polyols for polyurethanes, while the unsaturated side chain can undergo polymerization.
Surfactants
The amphiphilic nature of this compound, with its hydrophilic phenolic head and hydrophobic aliphatic tail, makes it an excellent starting material for the synthesis of non-ionic, anionic, cationic, and zwitterionic surfactants.
Bio-based Resins and Coatings
The phenolic structure of this compound allows it to be used in the production of resins, such as benzoxazines, which are employed in high-performance coatings and adhesives.
Pharmaceutical and Agrochemical Intermediates
This compound and its derivatives have shown promise as antiparasitic and larvicidal agents. This opens avenues for its use in drug development and the formulation of novel agrochemicals.
Experimental Protocols
The following are detailed protocols for key chemical transformations utilizing cardol or its close analogue, cardanol. Given their structural similarity, these protocols are readily adaptable for this compound.
Isolation of Cardol from Cashew Nutshell Liquid (CNSL)
A common method for isolating the components of CNSL involves column chromatography.
Protocol:
-
Technical CNSL (45 g) is subjected to silica gel column chromatography.
-
The column is eluted with a stepwise gradient of n-hexane/ethyl acetate (from 9:1 to 7:3 v/v).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing cardol are combined and the solvent is removed under reduced pressure to yield cardol as a viscous dark-brownish oil (yields around 6 g).
-
The isolated cardol can be further characterized by GC-MS and NMR to determine the relative amounts of the diene, triene, and monoene components.
Synthesis of Cardol-Derived Phosphorothioates (Larvicidal Agents)
This protocol describes the diphosphorylation of cardol.
Materials:
-
Cardol
-
Diethyl chlorothiophosphate
-
Potassium carbonate
-
Acetone
-
Brine solution
-
Ethyl acetate
Procedure:
-
To a solution of cardol (314 mg; 1 mmol) and potassium carbonate (276 mg; 2 mmol) in acetone (15 mL), add diethyl chlorothiophosphate (2 mmol) at room temperature.
-
Stir the mixture magnetically under reflux for 6 hours.
-
After cooling, add brine (40 mL) and extract the solution with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain an oily residue.
-
Purify the residue by column chromatography on silica gel (methanol/ethyl acetate 2:8) to afford the desired diphosphorothioate product as a yellowish oil.
Quantitative Data for Diphosphorothioate Derivative (Compound 4 in cited literature):
| Parameter | Value |
|---|---|
| Yield | Not specified |
| LC₅₀ vs. Aedes aegypti | 0.8 ± 0.3 ppm |
| ¹H NMR (300 MHz, CDCl₃) δ | 0.92 (t, 3H), 1.37 (m, 20H), 1.58 (m, 2H), 2.05 (m, 2H), 2.53 (t, 2H), 2.82 (m, 4H), 4.24 (m, 4H), 5.02-5.84 (m, 6H), 6.51 (s, 1H), 6.55 (s, 1H), 6.59 (s, 1H) |
| ³¹P NMR (121 MHz, CDCl₃) δ | 64.6 ppm |
| GC-MS m/z [M⁺] | 466 |
Ene Reaction of Cardanol with Diethyl Azodicarboxylate (DEAD)
This reaction functionalizes the unsaturated side chain.
Materials:
-
Cardanol
-
Diethyl azodicarboxylate (DEAD)
-
Ethyl acetate
Procedure (Microwave-Assisted):
-
In a microwave reactor vessel, mix cardanol and DEAD in the desired molar ratio (e.g., 1:0.35 to 1:0.7) with ethyl acetate as a solvent.
-
Heat the mixture with stirring at 70°C for 5 minutes.
-
After the reaction, remove the ethyl acetate under reduced pressure to obtain the hydrazino-ester derivative of cardanol.
Quantitative Data for Ene Reaction:
| Reaction Type | Temperature | Time |
|---|---|---|
| Conventional Heating | 70°C | 6 hours |
| Microwave-Assisted | 70°C | 5 minutes |
Visualizations
Experimental Workflow: Synthesis of Cardol-Derived Phosphorothioates
Caption: Workflow for the synthesis of cardol-derived phosphorothioates.
Logical Relationship: Acetylcholinesterase Inhibition by Phosphorylated Cardol
Caption: Mechanism of acetylcholinesterase inhibition by phosphorylated cardol.
References
Formulation of Cardol Diene for Enhanced Bioavailability and Efficacy in Biological Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cardol diene, a phenolic lipid derived from cashew nut shell liquid (CNSL), has garnered significant interest for its diverse biological activities, including potent schistosomicidal and anticancer properties.[1] However, its lipophilic nature presents challenges for its direct application in aqueous biological systems, often leading to poor bioavailability and reduced efficacy. This document provides detailed protocols for the formulation of this compound into liposomal and micellar nanoparticles to enhance its solubility, stability, and cellular uptake for in vitro and in vivo biological investigations. Additionally, it outlines protocols for key biological assays to evaluate the efficacy of the formulated this compound and illustrates the potential signaling pathways involved in its mechanism of action.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective formulations.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₂ | [1] |
| Molecular Weight | 316.5 g/mol | [1] |
| Appearance | Neat oil | |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (22 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:1) (0.5 mg/ml). | [1] |
Formulation Strategies for this compound
Due to its lipophilic nature, encapsulating this compound within lipid-based nanocarriers such as liposomes and polymeric micelles can significantly improve its dispersibility in aqueous media and facilitate its interaction with biological systems.[2]
Liposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. For the lipophilic this compound, it will primarily be entrapped within the lipid bilayer of the liposomes.
The thin-film hydration method is a widely used technique for the preparation of liposomes.
Materials:
-
This compound
-
Phosphatidylcholine (PC) (e.g., from soybean or egg yolk)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:1:1 molar ratio in a minimal amount of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed (e.g., 150 rpm) under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual organic solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask at the same temperature as the evaporation step. The volume of PBS will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction and Homogenization:
-
To obtain smaller, unilamellar vesicles (LUVs), sonicate the MLV suspension in a bath sonicator for 5-10 minutes.
-
For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-15 times.
-
-
Purification and Storage:
-
Remove any unencapsulated this compound by centrifugation or dialysis.
-
Store the final liposomal suspension at 4°C.
-
Note: The following data are representative values for lipid-based nanoparticles and would need to be experimentally determined for a specific this compound formulation.
| Parameter | Method | Representative Value |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm; PDI < 0.2 |
| Zeta Potential | DLS with an electrode | -20 to -30 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 80% |
| Drug Loading (%) | UV-Vis Spectroscopy or HPLC | 1 - 5% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles |
Polymeric Micelle Formulation of this compound
Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution. The hydrophobic core of the micelle can effectively encapsulate lipophilic drugs like this compound.
The solvent evaporation method is a common technique for preparing drug-loaded polymeric micelles.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic® F127, MPEG-PCL)
-
Acetone or Dichloromethane (volatile organic solvent)
-
Distilled water or PBS (pH 7.4)
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Organic Phase Preparation:
-
Dissolve this compound and the amphiphilic block copolymer in a suitable volatile organic solvent (e.g., acetone).
-
-
Emulsification:
-
Add the organic phase dropwise to an aqueous solution (distilled water or PBS) under constant stirring to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion using a rotary evaporator or by stirring under vacuum at room temperature.
-
As the organic solvent is removed, the amphiphilic copolymers self-assemble into micelles, entrapping the this compound within their hydrophobic cores.
-
-
Purification and Storage:
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the final micellar suspension at 4°C.
-
Note: The following data are representative values for polymeric micelles and would need to be experimentally determined for a specific this compound formulation.
| Parameter | Method | Representative Value |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 20 - 100 nm; PDI < 0.3 |
| Zeta Potential | DLS with an electrode | Near neutral (-5 to +5 mV) |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | > 70% |
| Drug Loading (%) | UV-Vis Spectroscopy or HPLC | 5 - 15% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical micelles |
Biological Evaluation of Formulated this compound
In Vitro Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell line (e.g., SW620 colorectal adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound formulation (liposomes or micelles) and empty nanocarriers (as control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with various concentrations of the this compound formulation. Include wells with untreated cells (negative control) and cells treated with empty nanocarriers.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
-
Apoptosis Detection
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.
Materials:
-
Cancer cell line
-
This compound formulation
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with the IC₅₀ concentration of the this compound formulation for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of structurally similar phenolic compounds, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This may involve the modulation of the PI3K/Akt signaling pathway and the Bcl-2 family of proteins.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Workflow for Formulation and Evaluation
The following diagram illustrates the overall workflow from the formulation of this compound to its biological evaluation.
Caption: Workflow for this compound formulation and testing.
Conclusion
The formulation of this compound into liposomal and micellar delivery systems presents a promising strategy to overcome its inherent lipophilicity and enhance its therapeutic potential. The protocols outlined in this document provide a comprehensive guide for the preparation, characterization, and biological evaluation of formulated this compound. Further in vivo studies are warranted to fully elucidate the pharmacokinetic profile and therapeutic efficacy of these nanoformulations.
References
Application Notes and Protocols for the Isolation of Cardol Diene from Cashew Nut Shell Liquid (CNSL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cashew Nut Shell Liquid (CNSL) is a valuable and renewable resource obtained from the processing of cashew nuts. It is a rich source of long-chain phenolic lipids, primarily anacardic acid, cardanol, and cardol.[1][2] Technical CNSL, produced through a heating process, is primarily composed of cardanol and cardol, as the heat decarboxylates the anacardic acid.[3] Each of these phenolic compounds exists as a mixture of congeners with varying degrees of unsaturation in their C15 alkyl side chain: saturated, monoene, diene, and triene.[1][2]
Cardol, a resorcinolic phenol, and its specific unsaturated variants, such as Cardol diene, are of significant interest for pharmaceutical and industrial applications due to their biological activities, including schistosomicidal properties. The isolation of individual congeners like this compound is crucial for structure-activity relationship studies and for the development of novel therapeutics and materials. However, separating these structurally similar compounds presents a significant challenge.
These application notes provide detailed protocols for the isolation of the total cardol fraction from technical CNSL and the subsequent chromatographic separation of this compound.
Data Presentation
The composition of CNSL and the outcomes of various separation techniques can vary based on the source of the cashew nuts and the processing methods used. The following tables summarize quantitative data from published literature.
Table 1: Typical Composition of Natural and Technical CNSL
| Component | Natural CNSL (%) | Technical CNSL (%) |
| Anacardic Acid | 60 - 70 | Traces |
| Cardanol | 5 - 10 | 60 - 65 |
| Cardol | 15 - 20 | 15 - 20 |
| Polymeric Material | Traces | ~10 |
Data compiled from multiple sources.
Table 2: Relative Abundance of Unsaturated Congeners in Cardol and Cardanol Fractions
| Congener | Cardanol Fraction (%) (Source A) | Cardanol Fraction (%) (Source B) | Cardol Fraction (%) |
| Monoene | 42 | 14.8 | Not Reported |
| Diene | 22 | 11.9 | 33.3 |
| Triene | 36 | 74.2 | 66.6 |
Table 3: Purity and Recovery Data for Chromatographic Separation Methods
| Method | Target Component | Purity (%) | Recovery (%) | Reference |
| Two-Step Reversed-Phase Column Chromatography | Total Cardol | 99.3 | 80.7 | |
| Reversed-Phase Flash Chromatography | Cardanol Diene | 92 | Not Reported |
Experimental Protocols
Protocol 1: Initial Isolation of Total Cardol Fraction from Technical CNSL
This protocol is based on a solvent-solvent extraction method that leverages the differential solubility of cardanol and cardol in an ammoniacal solution.
Materials:
-
Technical CNSL
-
Methanol (MeOH)
-
Ammonium Hydroxide (25% solution)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (5% HCl)
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Dissolution: Dissolve 100 g of technical CNSL in 320 mL of methanol in a large beaker or flask.
-
Basification: Add 200 mL of 25% ammonium hydroxide to the solution and stir for 15 minutes. This step selectively deprotonates the more acidic cardol, increasing its polarity and retention in the aqueous-methanolic phase.
-
Cardanol Extraction: Transfer the solution to a large separatory funnel. Extract the mixture four times with 200 mL portions of hexane (4 x 200 mL) to remove the less polar cardanol. Combine the hexane layers. The methanolic ammonia layer contains the cardol.
-
Washing (Cardanol Fraction): Wash the combined hexane layers with 100 mL of 5% HCl, followed by 100 mL of distilled water. Dry the hexane layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the cardanol fraction.
-
Cardol Extraction: To the remaining methanolic ammonia layer in the separatory funnel, add 200 mL of a mixture of ethyl acetate and hexane (80:20 v/v) and shake vigorously. Allow the layers to separate and collect the organic (top) layer. Repeat the extraction once more.
-
Washing (Cardol Fraction): Combine the ethyl acetate/hexane extracts. Wash the combined organic layer with 100 mL of 5% HCl, followed by 100 mL of distilled water.
-
Drying and Concentration: Dry the washed organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude cardol fraction, which is a mixture of its unsaturated congeners.
Protocol 2: Isolation of this compound via Reversed-Phase Flash Chromatography
This protocol is adapted from a validated method for separating cardanol congeners and applies the same principles of reversed-phase chromatography, where separation is based on hydrophobicity. Molecules with more double bonds (dienes, trienes) are slightly more polar and elute earlier than those with fewer double bonds (monoenes).
Materials and Equipment:
-
Crude Cardol Fraction (from Protocol 1)
-
Acetonitrile (MeCN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Flash Chromatography System (e.g., Grace Reveleris® X2 or similar)
-
C18 Flash Column (e.g., 12 g cartridge for a 2.0 g sample load)
-
UV Detector
Procedure:
-
Sample Preparation: Dissolve 2.0 g of the crude cardol fraction in a minimal amount of methanol or acetonitrile.
-
Column Equilibration: Equilibrate the C18 flash column with the initial mobile phase conditions (e.g., a mixture of acetonitrile and water).
-
Chromatography:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of acetonitrile and methanol can be effective. Based on a successful separation of cardanol, a mixture of MeCN–MeOH (70:30) can be used. An alternative is a gradient of acetonitrile in water.
-
Loading: Load the prepared sample onto the column.
-
Elution: Run the chromatography, collecting fractions based on the UV detector response (monitoring at 280 nm). The congeners will elute in order of decreasing polarity: triene, followed by diene, and then monoene.
-
Flow Rate: A typical flow rate for a 12g cartridge would be in the range of 30-35 mL/min.
-
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method described in Protocol 3 to identify those containing pure this compound.
-
Solvent Removal: Combine the pure this compound fractions and remove the solvent using a rotary evaporator to yield the isolated this compound.
Protocol 3: Analytical HPLC for Purity Assessment
This method is used to determine the purity of the isolated this compound fraction.
Materials and Equipment:
-
Isolated this compound
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water
-
Acetic Acid (AcOH), HPLC grade
-
HPLC system with a UV detector
-
C18 Reversed-Phase HPLC Column (e.g., Grace Alltima C18, 150 x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and acetic acid in a ratio of 80:20:1 (v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of the isolated this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: MeCN/H₂O/AcOH (80:20:1).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20-30 µL.
-
Run Time: 40 minutes.
-
-
Data Analysis: The purity of the this compound is determined by the relative area of its corresponding peak in the chromatogram. The expected elution order is triene, diene, then monoene.
Visualizations
Caption: Overall workflow for the isolation of this compound from Technical CNSL.
Caption: Logical relationship for separating Cardol congeners by reversed-phase chromatography.
References
- 1. Anacardic Acid Constituents from Cashew Nut Shell Liquid: NMR Characterization and the Effect of Unsaturation on Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel method for isolation of major phenolic constituents from cashew (Anacardium occidentale L.) nut shell liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in separating Cardol diene from cardanol and anacardic acid
Welcome to the Technical Support Center for the separation of phenolic compounds from Cashew Nut Shell Liquid (CNSL). This resource is designed for researchers, scientists, and professionals in drug development who are working with the separation of Cardol diene from cardanol and anacardic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main components of Cashew Nut Shell Liquid (CNSL) that I need to be aware of for my separation?
A1: CNSL is primarily composed of three main phenolic compounds: anacardic acid, cardanol, and cardol. Each of these exists as a mixture of congeners with varying degrees of unsaturation in their long aliphatic side chains (saturated, monoene, diene, and triene). The composition of CNSL varies depending on the extraction method. Natural or cold-pressed CNSL is rich in anacardic acid, while technical CNSL, which is obtained through a heat treatment process, contains higher concentrations of cardanol due to the decarboxylation of anacardic acid.
Q2: What makes the separation of this compound from cardanol and anacardic acid challenging?
A2: The primary challenges in separating this compound stem from the structural similarities among the components of CNSL:
-
Similar Polarity: Cardol, cardanol, and anacardic acid are all phenolic lipids with long hydrocarbon chains, resulting in similar polarities and, consequently, close retention times in chromatographic separations.
-
Co-elution of Congeners: Each of the main phenolic compounds has monoene, diene, and triene congeners, which are very close in polarity and difficult to resolve. This compound and cardanol diene, for instance, can easily co-elute.
-
Presence of Anacardic Acid: Anacardic acid, being a carboxylic acid, has a different acidity which can be exploited for a preliminary separation. However, its congeners can still interfere with the separation of cardol and cardanol congeners.
-
Thermal Instability: Anacardic acid is thermally labile and can decarboxylate to cardanol at elevated temperatures, which can complicate methods like gas chromatography or high-temperature distillation.
Q3: What are the most common methods for separating this compound?
A3: The most common and effective methods for separating this compound are chromatographic techniques:
-
Flash Column Chromatography: This is a widely used technique for gram-scale purification. It offers a good balance between resolution and throughput.[1][2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, provides high resolution for the analytical and preparative separation of this compound.[1]
-
Solvent Extraction: This method is often used as a preliminary step to separate the bulk components. For example, an acidic wash can remove anacardic acid.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of this compound.
Issue 1: Poor Resolution Between this compound and Other Congeners
Symptoms:
-
Overlapping peaks in the chromatogram.
-
Fractions containing a mixture of this compound, monoene, and triene, or a mixture of this compound and cardanol diene.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Optimize the solvent system. For reversed-phase HPLC, a common mobile phase is a mixture of acetonitrile, water, and acetic acid (e.g., 80:20:1 v/v/v).[1] For flash chromatography, a gradient of methanol in dichloromethane or ethyl acetate in hexanes can be effective. Experiment with different solvent ratios and gradients to improve separation. |
| Incorrect Column Choice | For reversed-phase HPLC, a C18 column is a good starting point.[1] For flash chromatography, silica gel is commonly used. Consider using a column with a different stationary phase chemistry if co-elution persists. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume. For preparative separations, consider using a larger diameter column. |
| Flow Rate is Too High | A high flow rate can decrease resolution. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases. |
Issue 2: Low Yield of Purified this compound
Symptoms:
-
The amount of recovered this compound is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Degradation on Silica Gel | Cardol, being a phenol, can be sensitive to acidic silica gel. If you suspect degradation, you can deactivate the silica gel by pre-washing it with a solvent system containing a small amount of a base like triethylamine. |
| Incomplete Elution | This compound might be strongly retained on the column. Increase the polarity of the mobile phase at the end of the run to ensure all the compound has eluted. |
| Loss During Solvent Evaporation | If using a rotary evaporator to concentrate fractions, be mindful of the temperature and pressure to avoid loss of the compound, although this compound is not highly volatile. |
| Sub-optimal Extraction from CNSL | Ensure your initial extraction of the phenolic mixture from CNSL is efficient. Solvent extraction with methanol and ammonium hydroxide followed by hexane can be an effective preliminary step. |
Issue 3: Presence of Anacardic Acid in the Final Product
Symptoms:
-
An additional peak corresponding to anacardic acid is observed in the chromatogram of the purified this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Initial Separation | Anacardic acid can be selectively removed from the initial CNSL extract by forming its calcium salt. Treat the CNSL solution with calcium hydroxide to precipitate calcium anacardate, which can then be filtered off. |
| Co-elution with this compound | Although anacardic acid is more polar than cardol, some of its less unsaturated congeners might co-elute. Optimize the mobile phase to increase the separation between the acidic and neutral phenolic compounds. Adding a small amount of acetic acid to the mobile phase in reversed-phase HPLC can help to suppress the ionization of anacardic acid and improve its peak shape and separation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Separation of Cardanol Congeners
This protocol is adapted from a method for separating cardanol congeners and can be a starting point for optimizing the separation of cardol congeners.
Materials:
-
Crude CNSL
-
Silica gel for flash chromatography
-
Solvents: Acetonitrile and Methanol (HPLC grade)
-
Flash chromatography system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude CNSL in a minimal amount of the initial mobile phase.
-
Column Equilibration: Equilibrate the C18 flash column with the initial mobile phase (e.g., 70:30 Acetonitrile:Methanol).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Start the elution with a flow rate of 30 mL/min. A gradient can be applied by gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.
-
Analysis: Analyze the collected fractions to identify those containing pure this compound.
Note: This protocol was optimized for cardanol. For cardol, which is more polar, the solvent system may need to be adjusted. A higher proportion of the more polar solvent might be required for elution.
Protocol 2: HPLC Analysis of Cardanol Congeners
This protocol can be used for the analysis of fractions from the flash chromatography to determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (80:20:1 v/v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 30 µL
Procedure:
-
Prepare a dilute solution of your sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the different congeners based on their retention times. The elution order in reversed-phase chromatography is typically triene, diene, and then monoene for each class of phenolic compound.
Quantitative Data Summary
The following table summarizes the typical composition of the separated cardanol fractions from a flash chromatography experiment. While this data is for cardanol, it provides an indication of the relative amounts of the different congeners that can be expected.
| Component | Percentage in Separated Fractions | Purity by HPLC |
| Cardanol monoene | 42% | 99% |
| Cardanol diene | 22% | 92% |
| Cardanol triene | 36% | 82% |
| (Data adapted from a study on cardanol separation) |
Visualizations
Experimental Workflow for this compound Separation
Caption: Workflow for the separation and purification of this compound from CNSL.
Logical Relationship of CNSL Components
Caption: Hierarchical relationship of the major phenolic components in CNSL.
References
Technical Support Center: Optimizing Cardol Diene Synthesis and Isolation
Welcome to the Technical Support Center for optimizing the yield of Cardol diene. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on the synthesis and purification of this compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you navigate the common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis or isolation of this compound.
Synthesis of this compound
Question 1: My selective hydrogenation of the diyne precursor to this compound is resulting in a mixture of over-reduced alkanes and starting material. How can I improve the selectivity for the (Z,Z)-diene?
Answer: This is a common challenge in the synthesis of (Z,Z)-dienes via the hydrogenation of diynes. The selectivity is highly dependent on the catalyst, solvent, and reaction conditions.
Troubleshooting Strategies:
-
Catalyst Choice and Deactivation: The Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a standard choice for this transformation.[1][2] However, its activity can vary.
-
Over-reduction: If you observe significant alkane formation, your catalyst may be too active. Consider further deactivating the catalyst by adding a small amount of quinoline to the reaction mixture.
-
Incomplete reaction: If you have a large amount of unreacted diyne, the catalyst might be underactive or poisoned by impurities in your starting material. Ensure your diyne precursor is highly pure.
-
-
Solvent Effects: The choice of solvent can influence the catalyst's activity and selectivity.
-
Commonly used solvents include ethyl acetate, hexane, and ethanol. It is recommended to start with a non-polar solvent like hexane, as it can sometimes offer better selectivity by reducing the rate of over-hydrogenation.
-
-
Reaction Monitoring: Careful monitoring of the reaction progress is crucial.
-
Track the uptake of hydrogen gas. The reaction should be stopped after the absorption of two molar equivalents of hydrogen.
-
Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the desired product. Stop the reaction as soon as the diyne is consumed to prevent over-reduction of the diene.
-
| Parameter | Recommendation for High (Z,Z)-Diene Selectivity | Potential Issue if Not Optimized |
| Catalyst | Lindlar Catalyst (Pd/CaCO₃, poisoned with lead) | Too Active: Over-reduction to alkane. Too Inactive: Incomplete reaction. |
| Catalyst Loading | 5-10 mol% | Too high: Increased risk of over-reduction. Too low: Slow or incomplete reaction. |
| Poison/Additive | Quinoline (1-2 equivalents relative to catalyst) | Too much: Complete deactivation of the catalyst. Too little: Insufficient suppression of over-reduction. |
| Solvent | Hexane or Ethyl Acetate | Polar solvents might increase the rate of over-reduction in some cases. |
| Temperature | Room Temperature | Higher temperatures can lead to loss of selectivity and isomerization. |
| Hydrogen Pressure | 1 atm (balloon) | Higher pressures significantly increase the rate of over-reduction. |
Question 2: I am considering a Wittig reaction to synthesize the this compound backbone. What are the potential challenges in achieving the desired (Z,Z)-stereochemistry?
Answer: The Wittig reaction is a powerful tool for alkene synthesis, but controlling the stereochemistry to favor the Z-isomer, especially in a skipped diene system like this compound, can be challenging.
Troubleshooting Strategies:
-
Ylide Type: The structure of the phosphonium ylide is critical for stereoselectivity.
-
Unstabilized Ylides: To favor the Z-alkene, unstabilized ylides (e.g., those with alkyl substituents) are generally preferred.[3][4][5] The reaction should be run under salt-free conditions.
-
Stabilized Ylides: Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) typically lead to the E-alkene.
-
-
Reaction Conditions:
-
Solvents: Aprotic, non-polar solvents like THF or diethyl ether are commonly used.
-
Bases: Strong, non-lithium bases such as sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) can promote Z-selectivity by minimizing the formation of lithium salts that can affect the reaction mechanism.
-
-
Isomerization: The existing double bond in an unsaturated aldehyde used in a Wittig reaction can potentially isomerize. It is often better to react a saturated ylide with an α,β-unsaturated aldehyde to build the diene system.
Logical Workflow for Wittig Reaction Troubleshooting
Caption: Troubleshooting logic for improving Z,Z-selectivity in Wittig reactions.
Isolation and Purification of this compound
Question 3: I am having difficulty separating this compound from the monoene and triene components present in Cashew Nut Shell Liquid (CNSL) using flash column chromatography. The fractions are always mixed.
Answer: The separation of the different unsaturated components of cardol is notoriously difficult due to their similar polarities and structures. Optimizing your chromatographic conditions is key to achieving good separation.
Troubleshooting Strategies:
-
Solvent System Selection: The choice of eluent is the most critical parameter.
-
Start with a non-polar system: A common starting point is a mixture of hexane and ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity.
-
Alternative Solvents: If hexane/ethyl acetate does not provide adequate separation, consider using dichloromethane as the weak solvent with either ethyl acetate or acetonitrile as the polar modifier. Acetonitrile can offer different selectivity compared to more protic solvents like methanol.
-
TLC Optimization: Before running a column, thoroughly optimize the solvent system using TLC. Aim for a solvent system that gives a clear separation of the spots corresponding to the diene, monoene, and triene, with the diene having an Rf value between 0.2 and 0.3.
-
-
Column Packing and Dimensions:
-
Proper Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Column Size: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve resolution.
-
-
Gradient Elution: A shallow gradient elution is often more effective than an isocratic elution for separating compounds with similar Rfs. Start with a low polarity mobile phase and slowly increase the proportion of the more polar solvent.
Comparison of Solvent Systems for Cardol Component Separation (Illustrative)
| Solvent System (Hexane:Ethyl Acetate) | Cardol Monoene (Rf) | This compound (Rf) | Cardol Triene (Rf) | Separation Quality |
| 98:2 | 0.45 | 0.40 | 0.38 | Poor |
| 95:5 | 0.60 | 0.52 | 0.48 | Moderate |
| 90:10 | 0.75 | 0.68 | 0.65 | Poor (co-elution likely) |
| DCM:Acetonitrile (98:2) | 0.35 | 0.28 | 0.25 | Good potential for separation |
Note: These Rf values are illustrative and will vary depending on the specific TLC plates and conditions.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-[(Z,Z)-pentadeca-8,11-dienyl]-resorcinol dimethyl ether ('this compound' dimethyl ether)
This protocol is adapted from a reported total synthesis and involves the key step of selective hydrogenation of a diyne precursor.
Step 1: Synthesis of the Diyne Precursor (5-pentadec-8,11-diynylresorcinol dimethyl ether)
This multi-step synthesis is detailed in the literature and involves the coupling of 7-(3,5-dimethoxyphenyl)heptyl bromide with a protected propargyl alcohol derivative, followed by further coupling with pent-1-ynylmagnesium bromide. For the purpose of this guide, we will focus on the final hydrogenation step.
Step 2: Selective Hydrogenation of the Diyne to the (Z,Z)-Diene
Caption: Experimental workflow for the selective hydrogenation of the diyne precursor.
-
Preparation: In a round-bottom flask, dissolve the 5-pentadec-8,11-diynylresorcinol dimethyl ether (1 equivalent) in high-purity ethyl acetate.
-
Catalyst Addition: To this solution, add Lindlar's catalyst (5% by weight of the substrate) and quinoline (1 equivalent relative to the catalyst).
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate to visualize the disappearance of the alkyne and appearance of the alkene) and by observing the deflation of the hydrogen balloon. The reaction is typically complete when two equivalents of hydrogen have been consumed.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-[(Z,Z)-pentadeca-8,11-dienyl]-resorcinol dimethyl ether.
Protocol 2: Isolation of this compound from CNSL by Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound from a cardol-rich fraction of CNSL.
Step 1: Preparation of the Cardol-rich Fraction
Cardol can be isolated from raw CNSL by first separating the anacardic acid (e.g., by precipitation as its calcium salt) and then separating the cardanol from the cardol. A method involves treating the acid-free CNSL with ammonia and performing a liquid-liquid extraction.
Step 2: Flash Column Chromatography
-
Column Preparation: Pack a long, narrow glass column with silica gel slurried in hexane.
-
Sample Loading: Dissolve the crude cardol-rich fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by slowly introducing ethyl acetate (a shallow gradient). For example:
-
Hexane (100%) - 2 column volumes
-
Hexane:Ethyl Acetate (99:1) - 5 column volumes
-
Hexane:Ethyl Acetate (98:2) - 10 column volumes
-
Continue to increase the ethyl acetate percentage slowly.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC. The components will typically elute in order of decreasing polarity: triene, diene, then monoene.
-
Product Isolation: Combine the fractions containing pure this compound and concentrate the solvent under reduced pressure to obtain the purified product.
This technical support center provides a starting point for optimizing your this compound synthesis and purification. Remember that the optimal conditions may vary depending on the specific substrates, reagents, and equipment used in your laboratory. Careful experimentation and monitoring are key to achieving high yields and purity.
References
stability of Cardol diene under different storage conditions
Welcome to the Technical Support Center for Cardol Diene. This guide provides detailed information, troubleshooting advice, and experimental protocols to ensure the stability and proper handling of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: The optimal storage condition for this compound is at -20°C.[1] When stored properly at this temperature, the compound is expected to be stable for at least one year.[1]
Q2: How is this compound shipped, and what should I do upon receipt?
A2: this compound is typically shipped on wet ice in the continental US.[1] Upon receipt, you should immediately transfer the product to a freezer set at -20°C for long-term storage.
Q3: In what form is this compound supplied?
A3: this compound is often supplied as a solution in a carrier solvent, such as acetonitrile (e.g., at 5 mg/ml).[1] Always refer to the product data sheet for the specific formulation.
Q4: What are the primary factors that can cause this compound to degrade?
A4: this compound, as a phenolic lipid with unsaturated alkyl chains, is susceptible to degradation from several factors.[2] The primary causes of instability are:
-
Oxidation: The diene structure in the C15 hydrocarbon chain and the phenolic rings are prone to oxidation, especially when exposed to air (oxygen).
-
Light: Exposure to light, particularly UV light, can accelerate degradation reactions.
-
Elevated Temperature: Storing the compound at temperatures above -20°C can significantly increase the rate of chemical degradation.
-
Polymerization: The phenolic moiety can undergo polymerization, which may be catalyzed by enzymes or oxidative processes.
Q5: Are there any visible signs of this compound degradation?
A5: Yes. While analytical methods are required for confirmation, visual cues can suggest degradation. These may include a change in color (e.g., darkening or turning brownish), the appearance of cloudiness or precipitation in the solution, or a noticeable change in viscosity.
Troubleshooting Guide
Problem: My this compound solution has changed color (e.g., turned yellow or brown).
-
Possible Cause: This is a common sign of oxidation or polymerization. The phenolic groups and unsaturated side chains are susceptible to oxidative degradation, which can produce colored byproducts. Exposure to air (oxygen) or light can accelerate this process.
-
Solution:
-
Minimize headspace in your storage vial to reduce the amount of oxygen.
-
Overlay the solution with an inert gas like argon or nitrogen before sealing and storing.
-
Always store vials in the dark (e.g., in a freezer box or wrapped in aluminum foil) to prevent photo-degradation.
-
Verify the purity of the sample using an appropriate analytical method like HPLC or TLC before use.
-
Problem: I observe unexpected peaks during HPLC analysis of my stored sample.
-
Possible Cause: The appearance of new peaks, often with different retention times than the parent compound, is a strong indicator of chemical degradation. These peaks represent degradation products, isomers, or polymers.
-
Solution:
-
Review your storage and handling procedures. Ensure the sample was consistently stored at -20°C and protected from light and air.
-
Use a stability-indicating HPLC method to resolve and identify the degradants.
-
If degradation is confirmed, it is recommended to use a fresh, uncompromised sample for your experiments to ensure data integrity.
-
Problem: The concentration of my this compound standard seems to have decreased over time.
-
Possible Cause: A loss of potency is a direct result of degradation. A portion of the active compound has likely converted into other substances. This can also be caused by solvent evaporation if the vial was not sealed properly.
-
Solution:
-
Ensure your storage vials have tight-fitting caps (e.g., Teflon-lined screw caps) to prevent solvent evaporation.
-
Prepare fresh working solutions from a stock that has been properly stored at -20°C.
-
Routinely check the concentration of your standard against a freshly prepared standard or a certified reference material.
-
Data on Storage and Stability
The stability of phenolic lipids is highly dependent on storage conditions. While specific kinetic data for this compound is not widely published, the following tables summarize recommended practices and influencing factors based on supplier data and general knowledge of phenolic compounds.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Expected Stability | Source |
| Temperature | -20°C | ≥ 1 year | |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Enhanced | General Best Practice |
| Light Exposure | In the dark (amber vials or foil) | Enhanced | |
| Container | Tightly sealed, appropriate material | Prevents evaporation |
Table 2: Influence of Environmental Factors on Phenolic Lipid Stability
| Factor | Effect on Stability | Mechanism |
| High Temperature | Decreases | Accelerates reaction rates of oxidation and hydrolysis. |
| Oxygen | Decreases | Promotes oxidation of phenolic rings and unsaturated side chains. |
| Light (UV/Visible) | Decreases | Provides energy to initiate and propagate photo-oxidative reactions. |
| pH (Strongly Acidic/Basic) | Decreases | Can catalyze hydrolysis or other degradation reactions. |
Experimental Protocols
Protocol: Assessing this compound Stability by RP-HPLC
This protocol describes a general method for conducting a stability study of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Objective: To quantify the concentration of this compound and detect the formation of degradation products over time under specific storage conditions.
2. Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Formic Acid
-
C18 Reverse-Phase HPLC column (e.g., 150mm x 4.6mm, 5 µm particle size)
-
HPLC system with UV detector
-
Autosampler vials
3. Method:
-
Sample Preparation:
-
Prepare aliquots of the this compound stock solution in autosampler vials.
-
Expose the aliquots to different stress conditions (e.g., 4°C, 25°C, 40°C; light exposure vs. dark).
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months), retrieve a vial from each condition.
-
Dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 279 nm (λmax for this compound)
-
Injection Volume: 10 µL
-
4. Data Analysis:
-
At T=0, identify the retention time and peak area of the main this compound peak.
-
At subsequent time points, integrate the peak area for this compound and any new peaks that appear.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Calculate the percent total area of the degradation peaks.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.
Visual Guides and Workflows
Caption: Troubleshooting workflow for identifying and addressing this compound stability issues.
Caption: Potential degradation pathways for this compound initiated by common factors.
References
Technical Support Center: Preventing Oxidation of the Diene Moiety in Cardol Diene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the diene moiety in Cardol diene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the diene moiety prone to oxidation?
This compound is a phenolic lipid found in cashew nut shell liquid (CNSL).[1][2] Its structure consists of a resorcinol ring with a C15 pentadecadienyl side chain. This unsaturated alkyl chain, specifically the conjugated diene, is susceptible to oxidation. The presence of double bonds makes the molecule reactive towards oxygen, light, and heat, leading to the formation of hydroperoxides and other degradation products. This process can alter the biological activity and physical properties of the compound.
Q2: How can I visually or analytically detect oxidation in my this compound sample?
Oxidation of this compound can be detected through several methods:
-
Visual Inspection: A pure sample of this compound is typically a yellowish oil.[3] The appearance of a darker color, increased viscosity, or the formation of a film can indicate oxidation and polymerization.
-
UV-Vis Spectroscopy: The formation of conjugated dienes as primary oxidation products can be monitored by an increase in absorbance around 232 nm.[4]
-
FTIR Spectroscopy: The appearance or increase of peaks in the hydroxyl (-OH) region (around 3400 cm⁻¹) and carbonyl (C=O) region (around 1725 cm⁻¹) can indicate the formation of hydroperoxides and secondary oxidation products like aldehydes and ketones.
-
Chromatographic Methods (HPLC, GC-MS): These techniques can be used to separate and identify oxidation products, providing a more detailed analysis of the sample's purity.[5]
Q3: What are the best practices for storing this compound to minimize oxidation?
To minimize oxidation during storage, this compound should be handled with the following precautions:
-
Temperature: Store at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.
-
Light: Protect from light by using amber-colored vials or by storing in a dark place.
-
Solvent: If in solution, use a deoxygenated solvent. Acetonitrile is a common solvent for this compound.
Q4: Which antioxidants can be used to prevent the oxidation of this compound?
While Cardol itself has antioxidant properties, the diene moiety can still be susceptible to oxidation. The addition of synthetic antioxidants can offer further protection. Common antioxidants used for lipids that could be applicable include:
-
Butylated Hydroxytoluene (BHT): A common synthetic antioxidant for lipids.
-
α-Tocopherol (Vitamin E): A natural antioxidant that can be effective in preventing lipid peroxidation.
The choice and concentration of the antioxidant should be optimized for the specific application to avoid interference with downstream experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Sample has darkened and become more viscous. | Oxidation and potential polymerization of the diene moiety. | - Confirm oxidation using analytical methods like UV-Vis or FTIR spectroscopy. - If oxidation is minimal, the sample may be purified using column chromatography. - For future prevention, strictly adhere to recommended storage conditions (inert atmosphere, low temperature, protection from light). |
| Inconsistent experimental results. | Degradation of the this compound sample due to oxidation. | - Always use a fresh or properly stored sample for experiments. - Before use, check the purity of the sample using TLC, HPLC, or GC-MS. - Consider adding a suitable antioxidant to your experimental system if compatible. |
| Appearance of unexpected peaks in analytical data (NMR, HPLC, GC-MS). | Presence of oxidation byproducts. | - Compare the data with a reference spectrum of pure this compound. - Characterize the impurity peaks to understand the degradation pathway. - Purify the sample using appropriate chromatographic techniques. |
Experimental Protocols
Protocol 1: Monitoring this compound Oxidation using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the formation of conjugated dienes, an early indicator of oxidation.
Materials:
-
This compound sample
-
Ethanol or hexane (spectroscopic grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Dilute the stock solution to an appropriate concentration for spectrophotometric analysis (absorbance should be within the linear range of the instrument).
-
Measure the UV spectrum of the solution from 200 to 400 nm.
-
The absorbance maximum for the conjugated diene hydroperoxides is expected around 232 nm.
-
To assess stability, the sample can be stored under different conditions (e.g., with/without antioxidant, at different temperatures) and the absorbance at 232 nm can be measured over time. An increase in absorbance indicates oxidation.
Protocol 2: General Handling and Storage of this compound
This protocol provides a standard procedure for handling and storing this compound to minimize oxidation.
Materials:
-
This compound
-
Deoxygenated solvent (e.g., acetonitrile)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen) source
Procedure:
-
Aliquoting: Upon receiving, if the quantity is large, aliquot the this compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
-
Inert Atmosphere: Before sealing the vials, flush the headspace with a gentle stream of argon or nitrogen for 1-2 minutes to displace any oxygen.
-
Sealing: Tightly seal the vials with Teflon-lined caps.
-
Storage: Store the vials at -20°C in the dark.
-
In-use: When a vial is opened for an experiment, use the required amount and if any remains, re-flush with inert gas before re-sealing and returning to storage. For solutions, use deoxygenated solvents.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Structural Analysis of Cardanol and Its Biological Activities on Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cardanol Diene Polymerization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cardanol diene polymerization reactions, particularly focusing on Acyclic Diene Metathesis (ADMET) polymerization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Cardanol Diene Polymerization?
Cardanol diene polymerization is a process that links cardanol-derived monomers containing at least two double bonds (dienes) to form long polymer chains. A common and versatile method for this is Acyclic Diene Metathesis (ADMET) polymerization, which uses ruthenium-based catalysts (e.g., Grubbs catalysts) to form new carbon-carbon double bonds, releasing a small volatile molecule like ethylene as a byproduct. This step-growth polymerization allows for the synthesis of unsaturated polymers from renewable resources.[1][2]
Q2: Why is monomer purity crucial for successful polymerization?
ADMET polymerization is a sensitive reaction, and the purity of the cardanol diene monomer is critical for achieving high molecular weight polymers with a narrow molecular weight distribution.[3] Impurities can act as catalyst poisons, lead to undesirable side reactions, or terminate the polymerization process prematurely.
Q3: What are the common impurities in technical-grade cardanol and how do they affect polymerization?
Technical-grade cardanol, derived from cashew nut shell liquid (CNSL), contains several components that can interfere with ADMET polymerization:
-
Cardol: A dihydric phenol that can react with the catalyst and inhibit polymerization.[4]
-
Tri- and poly-unsaturated chains: Cardanol itself is a mixture of molecules with mono-, di-, and tri-unsaturated C15 side chains. The presence of trienes can lead to cross-linking, resulting in an insoluble gel instead of a linear polymer.[5]
-
Saturated chains: These monofunctional molecules can act as chain terminators, limiting the final molecular weight of the polymer.
Q4: Which catalyst is best suited for Cardanol Diene ADMET polymerization?
The choice of catalyst depends on the specific cardanol-derived monomer and the desired polymer properties. Grubbs catalysts are commonly used for ADMET polymerization. Here is a general comparison:
-
Grubbs 1st Generation (G1): Generally shows good functional group tolerance but has lower activity compared to later generations. It is less prone to olefin isomerization side reactions.
-
Grubbs 2nd Generation (G2): Exhibits high activity and a broad substrate scope, often leading to higher monomer conversion and molecular weights. However, it is more prone to causing olefin isomerization.
-
Hoveyda-Grubbs 2nd Generation (HG2): Offers high stability and activity, similar to G2, and can sometimes be recycled.
For cardanol-based monomers, a balance between reactivity and control over side reactions is necessary. Often, G2 or HG2 are used with strategies to mitigate isomerization.
Section 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your cardanol diene polymerization experiments in a question-and-answer format.
Issue 1: Low Polymer Yield or Low Monomer Conversion
Q: My ADMET polymerization of a cardanol-based diene resulted in a low yield of polymer and significant unreacted monomer. What are the possible causes and how can I fix this?
A: Low conversion in ADMET polymerization can stem from several factors related to monomer purity, catalyst activity, and reaction conditions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Monomer Impurities | Purify the monomer: Technical-grade cardanol should be purified to remove cardol and other phenolic impurities. This can be achieved by vacuum distillation or column chromatography. Ensure the diene monomer is free of monofunctional species which act as chain cappers. |
| Catalyst Deactivation | Use a fresh, properly stored catalyst: Grubbs catalysts are sensitive to air and moisture. Store them in an inert atmosphere (e.g., in a glovebox). Increase catalyst loading: While typically used in small amounts (0.1-1 mol%), increasing the catalyst loading can help compensate for minor impurities. However, this may increase cost and the amount of residual metal in the polymer. |
| Insufficient Removal of Ethylene | Improve vacuum conditions: ADMET is an equilibrium-driven process. The removal of the ethylene byproduct is crucial to drive the reaction towards polymer formation. Use a high vacuum line (<100 mTorr) and ensure your reaction vessel is properly sealed. Increase reaction temperature: A higher temperature can facilitate the removal of ethylene. However, be cautious as it can also lead to catalyst decomposition and side reactions. |
| Low Reactivity of the Monomer | Choose a more active catalyst: If using a first-generation Grubbs catalyst (G1), consider switching to a second-generation catalyst (G2 or HG2) which generally exhibits higher activity. |
Issue 2: Broad or Bimodal Polydispersity Index (PDI) in GPC Analysis
Q: My Gel Permeation Chromatography (GPC) results show a broad PDI (>2.5) or a bimodal distribution for my poly(cardanol). What does this indicate and how can I achieve a narrower distribution?
A: A broad or bimodal molecular weight distribution in ADMET polymerization often points to side reactions, the presence of multiple active catalytic species, or issues with the polymerization process itself.
Interpreting GPC Results:
-
Shoulder on the low molecular weight side (Tailing): May indicate the presence of oligomers due to early chain termination or chain transfer reactions.
-
Shoulder on the high molecular weight side (Fronting): Could suggest branching or cross-linking reactions.
-
Bimodal Distribution: Often indicates two distinct polymerization events or the presence of a significant amount of a lower molecular weight fraction alongside the main polymer peak. This can be caused by impurities that generate a different active catalyst species or by a change in reaction conditions during the polymerization.
Troubleshooting a Broad or Bimodal PDI:
| Possible Cause | Troubleshooting Steps |
| Olefin Isomerization | Add an isomerization inhibitor: Second-generation Grubbs catalysts can promote the migration of double bonds, leading to the formation of non-reactive internal olefins and broadening the PDI. Adding a small amount of a weak acid or a quinone-based inhibitor like 1,4-benzoquinone can suppress this side reaction. |
| Cross-linking | Ensure high monomer purity: The presence of tri-unsaturated cardanol species is a common cause of cross-linking. Purify the monomer to isolate the diene component. |
| Chain Transfer Reactions | Purify the monomer and solvent: Impurities with active hydrogens (e.g., water, alcohols, or residual cardol) can participate in chain transfer reactions, leading to a broader PDI. Ensure all reagents and glassware are scrupulously dry. |
| Inconsistent Reaction Conditions | Maintain stable temperature and vacuum: Fluctuations in temperature or vacuum pressure during the polymerization can affect the rate of reaction and ethylene removal, leading to a broader molecular weight distribution. |
Issue 3: Inconsistent or Irreproducible Polymerization Results
Q: I am getting inconsistent results (varying molecular weights and yields) between different batches of my cardanol diene polymerization. What factors should I control more carefully?
A: Reproducibility issues in ADMET polymerization often stem from variations in monomer quality and subtle changes in the experimental setup.
Key Factors for Reproducibility:
| Factor | Best Practices |
| Monomer Quality | Standardize monomer purification: Use a consistent method for purifying your cardanol diene monomer and verify its purity (e.g., by ¹H NMR and GC-MS) before each polymerization. Even small variations in the level of impurities can significantly impact the outcome. |
| Inert Atmosphere | Maintain a strict inert atmosphere: The catalyst is sensitive to oxygen. Ensure your reaction setup is properly sealed and purged with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |
| Solvent Purity | Use freshly purified and degassed solvent: Solvents should be dried over appropriate drying agents and thoroughly degassed to remove dissolved oxygen. |
| Catalyst Handling | Handle the catalyst in a glovebox: Weigh and add the catalyst in an inert atmosphere to prevent deactivation before it is introduced into the reaction mixture. |
| Reaction Temperature and Stirring | Ensure uniform heating and efficient stirring: Use an oil bath for consistent temperature control. Efficient stirring is crucial for homogeneous mixing and effective removal of ethylene, especially as the viscosity of the reaction mixture increases. |
Section 3: Data Presentation
Table 1: Comparison of Grubbs Catalysts for ADMET Polymerization of a Model Cardanol Diene
The following data is a representative summary compiled from various sources and should be used as a general guideline. Actual results will vary depending on the specific cardanol diene monomer, its purity, and the precise reaction conditions.
| Catalyst | Typical Loading (mol%) | Reaction Temp. (°C) | Typical Mn (kDa) | Typical PDI | Notes |
| Grubbs 1st Gen. (G1) | 0.5 - 1.0 | 40 - 60 | 10 - 30 | 1.8 - 2.5 | Lower activity, less prone to olefin isomerization. |
| Grubbs 2nd Gen. (G2) | 0.1 - 0.5 | 40 - 60 | 30 - 80 | 1.6 - 2.2 | High activity, but can cause significant olefin isomerization. |
| Hoveyda-Grubbs 2nd Gen. (HG2) | 0.1 - 0.5 | 40 - 70 | 30 - 90 | 1.5 - 2.1 | High activity and stability. |
Section 4: Experimental Protocols
Protocol 1: Purification of Cardanol Diene Monomer
This protocol describes a general procedure for the purification of a diene-functionalized cardanol monomer from technical-grade cardanol.
-
Vacuum Distillation (Initial Purification):
-
Set up a fractional distillation apparatus for vacuum operation.
-
Heat the technical-grade cardanol under high vacuum (e.g., <1 mmHg).
-
Collect the fraction corresponding to the boiling point of the desired cardanol species. This step helps to remove higher boiling oligomers and cardol.
-
-
Column Chromatography (Final Purification):
-
Prepare a silica gel column.
-
Dissolve the distilled cardanol fraction in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the solution onto the column.
-
Elute the column with a solvent gradient (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure diene monomer.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Store the purified monomer under an inert atmosphere at a low temperature.
-
Protocol 2: General Procedure for ADMET Polymerization of a Cardanol Diene
This protocol provides a general method for the ADMET polymerization of a purified cardanol diene monomer.
-
Reaction Setup:
-
Dry a Schlenk flask and a magnetic stir bar in an oven overnight and cool under vacuum.
-
Place the purified cardanol diene monomer into the Schlenk flask.
-
If a solvent is used (e.g., anhydrous toluene or chlorobenzene), add it to the flask. Bulk polymerization (neat monomer) is also common.
-
Seal the flask and subject it to several cycles of vacuum and backfilling with an inert gas (e.g., argon).
-
-
Degassing:
-
Thoroughly degas the monomer/solvent mixture by freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes while stirring.
-
-
Catalyst Addition:
-
In a glovebox, weigh the desired amount of Grubbs catalyst into a vial.
-
If using a solvent, dissolve the catalyst in a small amount of degassed solvent.
-
Under a positive pressure of inert gas, add the catalyst solution (or the solid catalyst) to the reaction flask.
-
-
Polymerization:
-
Immediately place the reaction flask under a dynamic high vacuum (<100 mTorr) while stirring vigorously.
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) using an oil bath.
-
Observe the reaction mixture for an increase in viscosity. The polymerization time can range from a few hours to 24 hours or more.
-
-
Termination and Precipitation:
-
Cool the reaction to room temperature and break the vacuum with an inert gas.
-
Add a small amount of a catalyst quenching agent, such as ethyl vinyl ether, and stir for 30 minutes.
-
Dissolve the viscous polymer in a suitable solvent (e.g., chloroform or dichloromethane).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Low Molecular Weight in Cardanol ADMET Polymerization
Caption: Troubleshooting workflow for addressing low molecular weight in Cardanol ADMET polymerization.
Diagram 2: Logical Relationship of Factors Affecting PDI in Cardanol ADMET Polymerization
References
- 1. How To Do An Acyclic Diene Metathesis Reaction - Advanced Science News [advancedsciencenews.com]
- 2. Acyclic diene metathesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. About the activity and selectivity of less well-known metathesis catalysts during ADMET polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cardol Diene Solubility for In Vivo Research
Welcome to the technical support center for Cardol diene studies. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing this compound for in vivo studies?
This compound is a lipophilic compound with poor aqueous solubility. This inherent property makes it difficult to achieve the desired concentrations in physiological media for in vivo administration, potentially leading to low bioavailability and inaccurate experimental outcomes. The primary challenge is to develop a formulation that can effectively solubilize this compound while being safe and well-tolerated in animal models.
Q2: What are the recommended starting points for solubilizing this compound?
For initial in vivo studies, several formulation strategies can be employed to enhance the solubility of lipophilic drugs like this compound. These include the use of co-solvents, surfactants, cyclodextrins, and lipid-based formulations.[1][2][3][4] The choice of method depends on the required dose, the route of administration, and the animal model.
Q3: Are there any known solvents for this compound?
This compound is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol.[5] However, these solvents must be used judiciously in in vivo studies due to potential toxicity. Typically, they are used as part of a co-solvent system where they are diluted with a biocompatible vehicle like saline or polyethylene glycol (PEG).
Q4: How can I improve the oral bioavailability of this compound?
Lipid-based formulations are a highly effective strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization and absorption. These formulations are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, facilitating drug absorption.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution with Aqueous Media
Cause: This is a common issue when using co-solvent systems. The organic solvent in which this compound is dissolved is miscible with the aqueous diluent, but this compound itself is not. When the concentration of the organic solvent is reduced by dilution, it can no longer maintain this compound in solution, leading to precipitation.
Solutions:
-
Optimize the Co-solvent System: Experiment with different co-solvent ratios. For instance, a combination of a water-miscible organic solvent like ethanol or DMSO with a less polar, also water-miscible, co-solvent such as PEG 400 or propylene glycol might provide better stability upon dilution.
-
Incorporate a Surfactant: Surfactants can stabilize the formulation by forming micelles that encapsulate the lipophilic drug, preventing precipitation. Common non-ionic surfactants used in pharmaceutical formulations include Tween® 80 and Poloxamer 188.
-
Consider a Different Formulation Strategy: If precipitation remains an issue, a lipid-based formulation or a cyclodextrin complex might be more suitable.
Issue 2: Low and Variable Bioavailability in Animal Studies
Cause: Poor solubility in the gastrointestinal fluids, leading to incomplete dissolution and absorption, is a primary cause of low and variable bioavailability for lipophilic compounds. Food effects can also contribute to variability.
Solutions:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly improve its oral bioavailability. These systems enhance solubilization and can promote lymphatic transport, bypassing first-pass metabolism.
-
Particle Size Reduction: Reducing the particle size of this compound to the micro- or nanoscale can increase its surface area, leading to a higher dissolution rate and improved bioavailability.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their solubility and bioavailability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Quantitative Data Summary
The following tables provide a summary of potential solubility enhancement strategies and their expected outcomes based on general knowledge of formulating lipophilic compounds. Note that these are illustrative examples, and actual results for this compound may vary.
Table 1: Comparison of Solubilization Methods
| Formulation Strategy | Key Components | Expected Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvent System | Ethanol, PEG 400, Saline | 10 - 100 | Simple to prepare | Potential for precipitation upon dilution, solvent toxicity |
| Surfactant Dispersion | Tween® 80, Poloxamer 188 | 50 - 500 | Improved stability, enhanced dissolution | Potential for GI irritation at high concentrations |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | 100 - 1000 | High solubilization capacity, low toxicity | Can be expensive, potential for nephrotoxicity with some cyclodextrins |
| Lipid-Based Formulation (SEDDS) | Oil (e.g., sesame oil), Surfactant (e.g., Cremophor® EL), Co-solvent (e.g., Transcutol® HP) | > 1000 | Significant bioavailability enhancement, protection from degradation | More complex to formulate and characterize |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Add a water-miscible co-solvent, such as PEG 400, to the solution and mix thoroughly. A common starting ratio is 10% organic solvent, 40% PEG 400, and 50% saline.
-
Slowly add the vehicle (e.g., saline or water for injection) to the desired final volume while vortexing to ensure proper mixing.
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the components with the highest solubilization capacity.
-
Formulation Development:
-
Mix the selected oil, surfactant, and co-solvent in different ratios.
-
Add a known amount of this compound to each mixture and vortex until a clear solution is obtained.
-
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.
-
Observe the time it takes for the emulsion to form and its appearance (clarity, particle size).
-
Measure the droplet size and polydispersity index of the resulting emulsion using a suitable particle size analyzer.
-
Visualizations
Caption: Experimental workflow for developing and testing this compound formulations.
Caption: Postulated signaling pathway for this compound's anti-angiogenic effects.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. caymanchem.com [caymanchem.com]
purification of Cardol diene from complex mixtures using column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Cardol diene from complex mixtures, such as Cashew Nut Shell Liquid (CNSL), using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound, or 5-(8Z,11Z)-8,11-pentadecadien-1-yl-1,3-benzenediol, is a phenolic lipid found in Cashew Nut Shell Liquid (CNSL).[1][2] CNSL is a complex mixture containing structurally similar compounds like other cardol variants (monoene, triene), cardanols, and anacardic acids.[3][4] The primary challenge lies in separating this compound from these related phenols which share similar polarities and chromatographic behavior, making high-purity isolation difficult.[3]
Q2: Which column chromatography mode is best for this compound purification: normal-phase or reverse-phase?
A2: Both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography have been successfully used.
-
Reverse-phase flash chromatography is a modern, practical, and efficient method for separating cardol and cardanol congeners on a gram scale. It separates compounds based on hydrophobicity.
-
Normal-phase chromatography using silica gel is a conventional and widely used method, often employing a non-polar mobile phase with a polar modifier (e.g., hexane/ethyl acetate). The choice depends on the specific impurities present, available equipment, and desired scale of purification.
Q3: How can I monitor the separation during column chromatography?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By collecting small fractions from the column and running them on a TLC plate, you can identify which fractions contain the pure this compound. The spots can be visualized using a UV lamp (this compound has a λmax of 279 nm) or by staining with a suitable reagent like a vanillin-perchloric acid solution followed by heating.
Q4: Is this compound stable during purification?
A4: this compound, like other phenolic compounds with unsaturated alkyl chains, can be susceptible to degradation. The diene system can be prone to oxidation, especially with prolonged exposure to air and light. Additionally, the slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. It is advisable to use flash chromatography to minimize contact time with the stationary phase and to handle purified fractions under an inert atmosphere if long-term stability is required.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
Problem 1: Poor or No Separation from Structurally Similar Phenols
-
Question: I am running a column, but my fractions contain a mixture of this compound and other CNSL components like cardanol or other cardol congeners. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. Before running the column, perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (largest difference in Rf values). For silica gel, try a gradient of hexane and ethyl acetate. For C18 reverse-phase, systems like acetonitrile/water/acetic acid have proven effective.
-
Use a Shallow Gradient: A steep solvent gradient can cause compounds with similar polarities to elute together. Employing a slow, shallow gradient increases the resolution between peaks.
-
Check Column Loading: Overloading the column is a common cause of poor separation, leading to broad, overlapping peaks. As a general rule, the sample load should not exceed 1-5% of the mass of the stationary phase.
-
Consider an Alternative Stationary Phase: If you are struggling with silica gel, switching to a reverse-phase C18 column may provide a different selectivity and resolve the co-eluting compounds.
-
Problem 2: Low Yield or Complete Loss of this compound
-
Question: After running the column and concentrating the fractions, my final yield of this compound is extremely low. What could be the cause?
-
Answer:
-
Compound Degradation on Silica: The acidic silanol groups on the surface of silica gel can degrade sensitive compounds. You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear. If degradation is suspected, consider using deactivated silica gel (treated with a base like triethylamine) or switching to a more inert stationary phase like neutral alumina or C18.
-
Irreversible Adsorption: The phenolic hydroxyl groups on this compound might bind too strongly to the stationary phase. After your expected compound has eluted, try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol-containing mixture) to see if any strongly retained material is recovered.
-
Compound is Highly Diluted: Your compound may have eluted, but the fractions are too dilute to detect easily. Try concentrating a wider range of fractions where you expect your compound and re-analyze by TLC.
-
Problem 3: The Crude Sample is Difficult to Load onto the Column
-
Question: My crude CNSL extract is a viscous oil that is not soluble in the non-polar starting solvent for my silica gel column. How should I load it?
-
Answer: When a sample has poor solubility in the eluent, dry loading is the preferred method.
-
Dissolve your viscous sample in a minimal amount of a solvent it is soluble in (e.g., dichloromethane or ethyl acetate).
-
Add a portion of dry silica gel (approximately 10-20 times the mass of your sample) to this solution.
-
Thoroughly mix and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.
-
This powder, which now contains your sample adsorbed onto the silica, can be carefully added to the top of your packed column.
-
Experimental Protocols
The following are detailed methodologies for the purification of this compound based on published literature.
Protocol 1: Reverse-Phase Flash Chromatography
This method is adapted from a sustainable approach for the gram-scale purification of CNSL components.
| Parameter | Specification |
| Stationary Phase | C18 Reverse-Phase Silica Gel (e.g., Grace Reveleris® C18, 40 µm) |
| Mobile Phase | Acetonitrile (MeCN) / Water (H₂O) / Acetic Acid (AcOH) in a ratio of 80:20:1 (v/v/v) |
| Sample Preparation | Dissolve crude CNSL extract in a minimal volume of the mobile phase. |
| Elution | Isocratic elution with the specified mobile phase. |
| Flow Rate | ~50 mL/min (This should be optimized based on column diameter) |
| Detection | UV detector at 280 nm |
| Post-Purification | Collect fractions containing the pure diene. Evaporate acetonitrile, wash the residue with water until neutral pH, dry over sodium sulfate, and concentrate under reduced pressure. |
Protocol 2: Normal-Phase (Silica Gel) Chromatography
This protocol is based on a conventional method for isolating the cardol fraction from technical CNSL.
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 (70-230 mesh) |
| Mobile Phase | Stepwise gradient of n-hexane / ethyl acetate (EtOAc), starting from 9:1 and gradually increasing polarity to 7:3 (v/v). |
| Sample Preparation | Dissolve the crude CNSL extract in a minimal amount of n-hexane or dichloromethane. Consider dry loading if solubility is an issue. |
| Elution | Apply the sample to the top of the column. Begin elution with the starting mobile phase (9:1 n-hexane/EtOAc) and gradually increase the proportion of ethyl acetate. |
| Fraction Collection | Collect fractions and monitor by TLC, visualizing with a vanillin-based stain. |
| Post-Purification | Combine fractions containing the pure this compound and remove the solvents under reduced pressure. |
Visualizations
The following diagrams illustrate the purification workflow and troubleshooting logic.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation issues.
References
Technical Support Center: Cardol Diene Sample Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing color instability in Cardol diene samples.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample changing color?
A1: The color change in this compound samples, often manifesting as a darkening or yellowing, is primarily due to oxidation. This compound is a phenolic lipid with an unsaturated alkyl side chain, making it susceptible to degradation when exposed to oxygen, light, and elevated temperatures. The phenolic hydroxyl groups and the double bonds in the side chain are the principal sites of oxidation, leading to the formation of colored degradation products.
Q2: What are the main factors that accelerate color instability?
A2: Several factors can accelerate the degradation and subsequent color change of this compound samples:
-
Oxygen Exposure: Molecular oxygen is a key reactant in the oxidation process.
-
Light Exposure: UV and visible light can provide the energy to initiate oxidation reactions.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace metal ions can act as catalysts in oxidation reactions.
-
pH: The stability of phenolic compounds can be pH-dependent.
Q3: How can I prevent or minimize color change in my this compound samples?
A3: To maintain the stability and original color of your this compound samples, adhere to the following storage and handling best practices:
-
Inert Atmosphere: Store samples under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the sample from light.
-
Low Temperature Storage: Store samples at or below the recommended temperature of -20°C.[1][2]
-
Solvent Choice: If preparing solutions, use deoxygenated solvents. For aqueous solutions, it is not recommended to store them for more than one day.[1]
-
Antioxidants: For some applications, the addition of a suitable antioxidant may be considered, but this should be carefully evaluated for its potential to interfere with downstream experiments.
Q4: My sample has already changed color. Can I still use it?
A4: The usability of a discolored this compound sample depends on the specific requirements of your experiment. The color change indicates that degradation has occurred, meaning the purity of the sample is compromised. For applications requiring high purity, it is strongly recommended to use a fresh, un-degraded sample. If the application is less sensitive to impurities, you may consider purifying the sample, for example, by flash column chromatography. However, it is crucial to first analyze the degraded sample to identify and quantify the impurities.
Q5: What analytical techniques can I use to assess the purity and degradation of my this compound sample?
A5: Several analytical techniques are suitable for evaluating the purity and degradation of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying this compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the volatile degradation products and confirm the structure of this compound.
-
UV-Vis Spectrophotometry: A simple and rapid way to monitor color change is to record the UV-Vis spectrum of the sample over time. An increase in absorbance in the visible region indicates the formation of colored compounds.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound color instability.
| Observed Issue | Potential Cause | Recommended Action |
| Rapid color change (within hours or a few days) upon receipt or opening. | Improper shipping or storage conditions during transit. | Immediately contact the supplier and provide details of the sample's appearance. Store the sample at -20°C under an inert atmosphere and protected from light until further instructions. |
| Gradual darkening of the sample over time in storage. | Slow oxidation due to repeated exposure to air, light, or temperature fluctuations. | Aliquot the sample upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to the atmosphere. Ensure storage containers are properly sealed and flushed with an inert gas. |
| Color change observed after dissolving in a solvent. | Use of oxidized solvent or inappropriate solvent for long-term storage. | Use fresh, high-purity, and deoxygenated solvents for preparing solutions. Prepare solutions fresh for each experiment, especially aqueous solutions.[1] |
| Inconsistent experimental results using different batches of this compound. | Batch-to-batch variability in purity or degradation state. | Analyze each new batch by HPLC or GC-MS upon receipt to confirm its purity and compare it with the certificate of analysis. Monitor the color and purity of the batch over its use. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound
Objective: To determine the purity of a this compound sample and quantify any degradation products.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile, water, and acetic acid in a ratio of 80:20:1 (v/v/v). Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the range of the calibration curve. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 279 nm.[1]
-
Column Temperature: 25°C.
-
-
Analysis: Inject the standards and the sample. Identify the this compound peak based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area to the calibration curve. Degradation products will appear as additional peaks in the chromatogram.
Spectrophotometric Method for Monitoring Color Instability
Objective: To quantitatively monitor the color change of a this compound sample over time.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Initial Measurement (Time 0): Immediately after preparation, transfer the solution to a quartz cuvette. Record the absorbance spectrum from 350 nm to 700 nm using a UV-Vis spectrophotometer. Use the solvent as a blank.
-
Storage: Store the sample under the conditions you wish to evaluate (e.g., exposed to light at room temperature, or in the dark at 4°C).
-
Time-Point Measurements: At regular intervals (e.g., every 24 hours for a week), take an aliquot of the sample and record the absorbance spectrum under the same conditions as the initial measurement.
-
Data Analysis: Plot the absorbance at a specific wavelength in the visible region (e.g., 400 nm) against time. An increase in absorbance indicates an increase in color, signifying degradation.
Visualizing Degradation Pathways and Troubleshooting
Potential Oxidation Pathways of this compound
The following diagram illustrates the potential sites of oxidation on the this compound molecule that can lead to the formation of colored byproducts. The primary sites are the phenolic hydroxyl groups and the double bonds within the alkyl side chain.
Caption: Oxidation pathways of this compound.
Troubleshooting Workflow for Color Instability
This flowchart provides a step-by-step guide for troubleshooting color instability in this compound samples.
Caption: Troubleshooting workflow for this compound color instability.
References
overcoming low yield in the extraction of Cardol diene from cashew shells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the extraction of Cardol diene from cashew shells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low yields and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cardol and why is the diene form of particular interest?
Cardol is a phenolic lipid found in Cashew Nut Shell Liquid (CNSL). It is a resorcinol derivative with a long aliphatic side chain. This side chain can have varying degrees of unsaturation, existing in saturated, monoene, diene, and triene forms. The diene form of Cardol is of particular interest to researchers for its potential applications in drug development and as a precursor for synthesizing various bioactive molecules and polymers.
Q2: What are the main components of Cashew Nut Shell Liquid (CNSL) and how does the extraction method affect its composition?
CNSL is a complex mixture of phenolic lipids. The composition varies significantly depending on the extraction method used. There are two main types of CNSL:
-
Natural CNSL: Obtained through cold pressing or solvent extraction at low temperatures. It is rich in anacardic acid (60-70%), with smaller amounts of cardol (15-20%) and cardanol (5-10%).[1]
-
Technical CNSL: Produced by heat treatment (roasting) of the cashew shells at 180-200°C. The heat causes decarboxylation of anacardic acid, resulting in a higher concentration of cardanol (60-65%) and cardol (15-20%).[1]
Q3: Which extraction method is best for obtaining a high yield of Cardol?
The choice of extraction method depends on the desired composition of the final extract. For a higher initial concentration of Cardol, both natural and technical CNSL are suitable sources, as they contain significant amounts (15-20%).[1] However, to maximize the recovery of the diene form specifically, subsequent purification steps are crucial. Supercritical CO2 extraction is a greener alternative that can yield a high-quality product.[2][3]
Q4: What are the typical yields of the different unsaturated forms of Cardol's structural analog, Cardanol?
While specific yield data for this compound is not extensively reported, studies on the closely related compound, Cardanol, provide valuable insights. A detailed analysis of a commercial cardanol sample revealed the following relative percentages of its unsaturated forms:
| Unsaturated Form | Relative Percentage |
| Monoene | 42% |
| Diene | 22% |
| Triene | 36% |
These values can vary depending on the source of the CNSL and the processing conditions.
Troubleshooting Guide: Overcoming Low Yield of this compound
This guide addresses common issues that can lead to low yields of this compound during the extraction and purification process.
Issue 1: Low Overall Yield of CNSL from Cashew Shells
| Possible Cause | Troubleshooting Step |
| Poor Quality of Cashew Shells: Aged or improperly stored shells may have a lower CNSL content. | Use fresh, high-quality cashew shells. Ensure they are properly dried before extraction. |
| Inefficient Extraction Method: The chosen solvent or extraction parameters may not be optimal. | Solvent Selection: Experiment with different solvents. Acetone has been shown to give a high yield of CNSL. Greener solvents like ethyl acetate are also effective. Temperature and Time: Optimize the extraction temperature and duration. For solvent extraction, increasing the temperature (e.g., to 70°C) and time (e.g., up to 2 hours) can improve the yield. |
| Inadequate Particle Size: Large shell pieces can limit solvent penetration. | Grind the cashew shells to a smaller, uniform particle size to increase the surface area for extraction. A particle size distribution of 2-4mm has been used effectively. |
Issue 2: Low Concentration of Cardol in the Extracted CNSL
| Possible Cause | Troubleshooting Step |
| Inappropriate Extraction Method for Cardol: Using a method that favors the production of other components. | For a higher proportion of Cardol, consider using natural CNSL extraction methods (cold press or solvent extraction) which preserve the initial composition. Technical CNSL from roasting also contains a good percentage of cardol. |
| Degradation of Cardol: High temperatures during extraction or processing can lead to degradation. | While heat is necessary for producing technical CNSL, prolonged exposure to very high temperatures should be avoided. For solvent extraction, use the lowest effective temperature. |
| Source Variability: The composition of CNSL can vary between different cashew species and geographical locations. | If possible, source cashew shells from a region known to produce CNSL with a high Cardol content. Consistency in the source material is key for reproducible results. |
Issue 3: Difficulty in Separating and Purifying this compound
| Possible Cause | Troubleshooting Step |
| Co-elution with other Components: Cardol exists as a mixture of closely related unsaturated forms, and also with Cardanol, making separation challenging. | Column Chromatography: Use flash column chromatography with a C18 stationary phase for effective separation of the monoene, diene, and triene fractions. Solvent System Optimization: A two-step column chromatography approach with reversed-phase silica gel can be employed to purify the major phenols. |
| Inaccurate Quantification: Not using a sufficiently sensitive or specific analytical method. | HPLC Analysis: Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column to accurately separate and quantify the different unsaturated forms of Cardol. |
Experimental Protocols
Protocol 1: Solvent Extraction of CNSL using a Soxhlet Apparatus
This protocol describes a standard method for extracting CNSL from cashew nut shells using a solvent.
Materials:
-
Crushed cashew nut shells (50 g)
-
Acetone (500 ml)
-
Soxhlet extractor
-
Round bottom flask
-
Heating mantle
-
Condenser
Procedure:
-
Place 50 g of crushed cashew nut shells into the thimble of the Soxhlet extractor.
-
Add 500 ml of acetone to the round bottom flask.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the flask to its boiling point using the heating mantle.
-
Allow the extraction to proceed for several hours, with the solvent continuously cycling through the cashew shell material.
-
Once the extraction is complete (indicated by the solvent in the siphon arm becoming clear), turn off the heat and allow the apparatus to cool.
-
Recover the solvent from the CNSL extract using a rotary evaporator.
Protocol 2: HPLC Analysis of Cardol Unsaturated Fractions
This protocol provides a method for the separation and quantification of the different unsaturated forms of Cardol using HPLC.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile/water/acetic acid in a ratio of 80:20:1 (v/v/v).
-
Sample Preparation: Dissolve a known amount of the CNSL extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow rate: 1.5 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the sample into the HPLC system. The different unsaturated forms of Cardol will separate based on their polarity, allowing for their identification and quantification by comparing their retention times and peak areas to those of known standards. The typical elution order on a reverse-phase column is triene, followed by diene, and then monoene.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yields of this compound.
References
Technical Support Center: Analytical Method Validation for Cardol Diene Quantification
Welcome to the technical support center for the analytical method validation of Cardol diene quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for this compound quantification?
A1: According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the core validation parameters include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Detection Limit (LOD), Quantitation Limit (LOQ), and Robustness.[1][2][3][4] These parameters demonstrate that the analytical procedure is suitable for its intended purpose.[2]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a commonly used and robust method for the quantification of phenolic lipids like this compound. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: How do I demonstrate the specificity of my analytical method for this compound?
A3: Specificity is demonstrated by showing that the analytical signal is solely from this compound and not from any other components in the sample matrix, such as impurities, degradation products, or other related compounds like Cardol monoene or triene. This can be achieved by analyzing blank samples, placebo formulations, and samples spiked with potential interfering compounds. Peak purity analysis using a DAD detector or mass spectrometry can provide conclusive evidence of specificity.
Q4: What are typical acceptance criteria for linearity in a this compound quantification method?
A4: For linearity, a regression analysis of the analyte response versus concentration should be performed. A common acceptance criterion is a correlation coefficient (r²) of ≥ 0.99. It is also important to visually inspect the calibration curve to ensure it appears linear over the intended range.
Q5: How can I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?
A5: LOD and LOQ can be determined using several methods, including the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ), the standard deviation of the response and the slope of the calibration curve, or by visual evaluation. The chosen method should be documented and justified.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analytical method validation for this compound quantification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Sample overload. - Interactions with active sites on the column (silanols). | - Adjust the mobile phase pH; for phenolic compounds, an acidic mobile phase (e.g., with 0.1% formic or acetic acid) is often used to suppress ionization. - Flush the column with a strong solvent or replace it if necessary. - Reduce the injection volume or sample concentration. - Use a column with end-capping or a different stationary phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Air bubbles in the pump or detector. - Column equilibration is insufficient. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a consistent temperature. - Purge the HPLC system to remove air bubbles. - Ensure the column is equilibrated with the mobile phase for a sufficient time before injection. |
| Low Analyte Recovery (Accuracy Issues) | - Inefficient sample extraction. - Analyte degradation during sample preparation or analysis. - Matrix effects (ion suppression in LC-MS). | - Optimize the extraction solvent and procedure. Consider solid-phase extraction (SPE) for cleaner samples. - Investigate the stability of this compound in the sample solvent and under the analytical conditions. Use fresh samples and standards. - For LC-MS, dilute the sample, use an internal standard, or employ a more effective sample cleanup method to mitigate matrix effects. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation and injection volume. - Instrument instability. - Non-homogeneous sample. | - Ensure consistent and precise pipetting and injection volumes. Use an autosampler for better precision. - Perform system suitability tests before each run to ensure the instrument is performing correctly. - Thoroughly mix and homogenize the sample before extraction. |
| No or Low Signal in LC-MS | - Inappropriate ionization source settings. - Contamination of the ion source. - Incorrect mobile phase additives. - Analyte instability in the source. | - Optimize source parameters such as voltages, temperatures, and gas flow rates through infusion analysis of a standard. - Clean the ion source and optics as part of routine maintenance. - Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate. Avoid trifluoroacetic acid (TFA) which can cause ion suppression. - Adjust source temperatures to prevent thermal degradation of this compound. |
Quantitative Data Summary
The following tables provide illustrative examples of acceptance criteria for the validation of an analytical method for this compound quantification, based on typical values for related phenolic compounds.
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Range | 80% to 120% of the target concentration |
| Y-intercept | Should be minimal and not statistically significant |
Based on data for anacardic acid analysis.
Table 2: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy (Recovery) | 80%, 100%, 120% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | 100% | ≤ 2.0% |
| - Intermediate Precision | 100% | ≤ 3.0% |
Based on general ICH guidelines and data from related compound analysis.
Table 3: LOD and LOQ
| Parameter | Method | Typical Value (Illustrative) |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
These are example values and should be experimentally determined for the specific method.
Experimental Protocols
Specificity
Objective: To demonstrate that the method is selective for this compound in the presence of other components.
Methodology:
-
Prepare and analyze a blank sample (matrix without the analyte).
-
Prepare and analyze a placebo sample (formulation without the active ingredient).
-
Prepare and analyze a sample of pure this compound standard.
-
If available, prepare and analyze samples containing potential impurities or related substances (e.g., Cardol monoene, Cardol triene, anacardic acids).
-
Spike the blank matrix with this compound and potential interferents and analyze.
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms. The peak for this compound should be well-resolved from any other peaks.
Linearity
Objective: To demonstrate a linear relationship between the analyte concentration and the analytical response.
Methodology:
-
Prepare a stock solution of this compound standard.
-
Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot the mean response factor against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The calibration curve should be visually linear.
Accuracy (Recovery)
Objective: To determine the closeness of the measured value to the true value.
Methodology:
-
Prepare a blank sample matrix.
-
Spike the blank matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and calculate the percentage recovery for each replicate.
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0% for assays.
Precision
Objective: To assess the degree of scatter between a series of measurements.
Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare at least six independent samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD for the combined results from both sets of experiments.
-
-
Acceptance Criteria: The RSD for repeatability should typically be ≤ 2.0%, and for intermediate precision, it should be ≤ 3.0%.
Visualizations
Caption: Overall workflow for analytical method validation.
Caption: Decision tree for troubleshooting inconsistent results.
References
Validation & Comparative
Comparative Biological Activity of Cardol Diene vs. Cardol Monoene: A Review of Available Evidence
A direct comparative analysis of the biological activities of isolated cardol diene and cardol monoene is not extensively documented in publicly available scientific literature. Cardol, a phenolic lipid found in cashew nutshell liquid (CNSL), naturally exists as a mixture of monoene, diene, and triene congeners. Research has predominantly focused on the biological effects of this natural mixture or on other components of CNSL such as anacardic acid and cardanol. Consequently, a quantitative, head-to-head comparison of the isolated monoene and diene forms of cardol is challenging to construct based on current research.
While specific data is lacking for a direct comparison of cardol monoene and diene, broader studies on related compounds within CNSL suggest that the degree of unsaturation in the alkyl side chain can influence biological activity. For instance, studies on anacardic acids, which also possess varying degrees of side-chain unsaturation, have shown differences in their biological effects. One study indicated that triene anacardic acid exhibited the most potent acetylcholinesterase inhibition, followed by the diene and then the monoene forms. In terms of antioxidant activity, triene and diene anacardic acids demonstrated similar and higher efficacy compared to the monoene version. These findings hint at the potential for analogous structure-activity relationships in cardol congeners, though this remains to be experimentally verified.
Insights from Studies on Cardol and its Congeners
Research on the broader cardol mixture has revealed a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. However, these studies do not parse out the specific contributions of the monoene and diene forms.
One available study has reported on the schistosomicidal activity of This compound , detailing its lethal concentration (LC50) against Schistosoma mansoni worms. Unfortunately, corresponding data for cardol monoene was not provided, precluding a direct comparison.
Data Presentation
Due to the absence of direct comparative studies, a quantitative data table comparing the biological activities of this compound and cardol monoene cannot be compiled at this time.
Experimental Protocols
Detailed experimental protocols for a comparative study of this compound and cardol monoene are not available as no such studies have been identified. However, a general workflow for such a study can be conceptualized.
Conceptual Experimental Workflow
The following diagram illustrates a logical workflow that researchers could employ to conduct a comparative study of this compound and cardol monoene.
Caption: Conceptual workflow for the comparative biological analysis of cardol monoene and diene.
Conclusion
A Comparative Analysis of the Schistosomicidal Potential of Cardol Diene and Anacardic Acid
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the schistosomicidal activities of two natural compounds derived from cashew nut shell liquid: Cardol diene and anacardic acid. This analysis is based on available experimental data, detailing their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Schistosomiasis remains a significant global health burden, and the reliance on a single drug, praziquantel, necessitates the exploration of new therapeutic agents. Natural products are a promising avenue for novel drug discovery, and compounds from Anacardium occidentale (the cashew tree) have demonstrated notable anti-parasitic properties. This guide focuses on a direct comparison of this compound and anacardic acid, two phenolic lipids found in cashew nut shell liquid, to assess their potential as schistosomicidal agents.
Quantitative Comparison of Schistosomicidal Activity
The in vitro efficacy of this compound and various forms of anacardic acid against Schistosoma mansoni adult worms has been investigated, with key findings summarized in the table below.
| Compound | Metric | Value (µM) | Source |
| This compound | LC50 | 32.2 | [1][2] |
| Anacardic acid triene | Activity | Inactive against S. mansoni | |
| Cardol triene | IC50 | 192.6 ± 6.0 | [1] |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of a test population. A lower LC50 indicates higher toxicity. IC50 (Inhibitory Concentration 50): The concentration of a substance that inhibits a biological process by 50%.
Based on the available data, this compound exhibits significant schistosomicidal activity with a reported LC50 of 32.2 μM[1][2]. In contrast, anacardic acid triene has been reported to be inactive against S. mansoni parasites. While a specific LC50 for anacardic acid diene is not explicitly stated in the reviewed literature, the consistent focus on the potent activity of this compound and 2-methylthis compound in the primary study by Alvarenga et al. (2016) suggests that the anacardic acids tested were comparatively less effective. Another related compound, cardol triene, showed much weaker activity with an IC50 of 192.6 µM.
Experimental Protocols
The following methodologies are based on the primary studies evaluating the schistosomicidal activity of these compounds.
In Vitro Schistosomicidal Assay
-
Parasite Model: Adult Schistosoma mansoni worms.
-
Compound Preparation: The test compounds (this compound, anacardic acid diene, etc.) were dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Culture Conditions: Adult worms were typically incubated in a 24-well plate containing RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Drug Exposure: Various concentrations of the test compounds were added to the culture medium. A control group with the solvent (DMSO) alone was also included.
-
Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for a specified period, usually 24 to 72 hours.
-
Viability Assessment: Worm viability was assessed at different time points by monitoring motor activity and morphological changes using a stereomicroscope. The LC50 values were then calculated based on the percentage of dead worms at each concentration.
Electron Microscopy for Morphological Analysis
-
Sample Preparation: Adult male worms were incubated with sublethal concentrations of the test compounds (e.g., 25 μM of this compound) for 24 hours.
-
Scanning Electron Microscopy (SEM): Worms were fixed, dehydrated, and coated with gold for surface analysis. This technique was used to observe damage to the worm's outer surface, the tegument, including peeling and a reduction in the number of spine tubercles.
-
Transmission Electron Microscopy (TEM): Worms were fixed, embedded in resin, and sectioned for internal ultrastructural analysis. This method revealed damage to internal structures, such as swollen mitochondrial membranes, the appearance of vacuoles, and altered tegument.
Mechanism of Action and Cellular Effects
This compound: Targeting the Tegument and Mitochondria
Experimental evidence strongly suggests that this compound's schistosomicidal activity is mediated through the disruption of the parasite's essential structures: the tegument and mitochondria.
Electron microscopy studies have revealed that this compound induces severe morphological changes in S. mansoni. At a concentration of 25 μM, it causes alterations in the tegument and damage to the mitochondrial membrane. The tegument is a critical interface between the parasite and its host, and its disruption can lead to osmotic stress and exposure to the host's immune system. Damage to the mitochondria, the powerhouse of the cell, would severely impair the parasite's energy metabolism, ultimately leading to death.
Anacardic Acid: A Potential Mitochondrial Uncoupler
While direct evidence for the schistosomicidal mechanism of anacardic acid is limited, studies on other organisms suggest a potential mode of action. Anacardic acids have been shown to act as uncoupling agents in rat liver mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.
If anacardic acid functions similarly in schistosomes, it would lead to a rapid depletion of the parasite's energy reserves. This is a plausible mechanism given the observed mitochondrial damage caused by the structurally related this compound. However, further research is required to confirm this specific mechanism of action in S. mansoni.
Conclusion
Based on the current experimental data, this compound is a more potent schistosomicidal agent in vitro compared to the tested forms of anacardic acid. Its mechanism of action appears to involve the dual disruption of the parasite's tegument and mitochondria, making it a promising candidate for further investigation. While anacardic acid has demonstrated biological activity in other contexts, its efficacy against Schistosoma mansoni appears to be significantly lower. Future research should focus on elucidating the precise molecular targets of this compound to aid in the development of novel schistosomicidal drugs.
References
Cardol Diene: Evaluating its In Vivo Antiparasitic Potential Through a Comparative Lens
For Immediate Release
A comprehensive analysis of the antiparasitic properties of cardol diene, a natural compound found in cashew nut shell liquid, reveals promising in vitro activity against the parasites responsible for schistosomiasis (Schistosoma mansoni) and Chagas disease (Trypanosoma cruzi). While in vivo studies in animal models are currently lacking, a comparative guide has been developed to contextualize its potent in vitro efficacy against the established in vivo performance of standard-of-care drugs, praziquantel and benznidazole. This guide offers researchers, scientists, and drug development professionals a valuable resource for assessing the future therapeutic potential of this compound.
Efficacy Snapshot: this compound vs. Standard Treatments
The following tables summarize the available quantitative data, juxtaposing the in vitro effectiveness of this compound with the in vivo efficacy of praziquantel and benznidazole against their respective target parasites.
Table 1: Comparative Efficacy Against Schistosoma mansoni
| Compound | Assay Type | Organism | Metric | Value | Efficacy |
| This compound | In vitro | S. mansoni (adult worms) | LC50 | 32.2 µM | 50% mortality at 25 µM after 24h[1] |
| Praziquantel | In vivo (murine model) | S. mansoni | Worm Burden Reduction | 63.6% - 97.65% | Dose-dependent reduction |
Table 2: Comparative Efficacy Against Trypanosoma cruzi
| Compound | Assay Type | Organism | Metric | Value | Efficacy |
| This compound | In vitro | T. cruzi (trypomastigotes) | EC50 | 12.25 µM | Similar to benznidazole[2][3][4] |
| Benznidazole | In vivo (murine model) | T. cruzi | Survival Rate | Up to 100% | Dose and strain dependent |
| Parasite Load Reduction | Significant reduction | Prevents cardiac pathology[5] |
Experimental Protocols
A detailed understanding of the methodologies employed in generating the above data is crucial for its interpretation and for designing future studies.
This compound In Vitro Assays
Schistosoma mansoni Susceptibility Assay:
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as acetonitrile, to create a stock solution.
-
Parasite Maintenance: Adult S. mansoni worms are recovered from previously infected mice and maintained in RPMI 1640 medium supplemented with antibiotics and fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure: Adult worms are placed in 24-well plates containing the culture medium. Various concentrations of this compound are added to the wells.
-
Evaluation of Viability: Worm viability is monitored at different time points (e.g., 24, 48, 72 hours) using a stereomicroscope to observe motor activity and morphological changes. The concentration that causes 50% mortality (LC50) is then determined.
Trypanosoma cruzi Susceptibility Assay:
-
Compound Preparation: this compound is dissolved in a solvent like dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Parasite Culture: Trypomastigote forms of T. cruzi are obtained from the supernatant of infected cell cultures (e.g., LCC-MK2 cells).
-
Assay Procedure: The parasites are incubated with different concentrations of this compound.
-
Evaluation of Viability: Parasite viability is assessed by counting motile parasites in a Neubauer chamber at various time intervals. The effective concentration that inhibits 50% of the parasite population (EC50) is calculated.
Standard Drug In Vivo Assays
Praziquantel against Schistosoma mansoni (Murine Model):
-
Animal Model: Female Swiss or BALB/c mice are commonly used.
-
Infection: Mice are infected subcutaneously or percutaneously with a defined number of S. mansoni cercariae.
-
Drug Administration: Praziquantel is typically administered orally via gavage. Dosing regimens can vary, for example, a single dose of 400-500 mg/kg or multiple doses over several days, starting at different time points post-infection.
-
Efficacy Evaluation: Several weeks after treatment, mice are euthanized, and adult worms are recovered from the portal and mesenteric veins by perfusion. The reduction in worm burden compared to an untreated control group is calculated to determine the drug's efficacy.
Benznidazole against Trypanosoma cruzi (Murine Model):
-
Animal Model: BALB/c or C3H/HeN mice are frequently used.
-
Infection: Mice are infected intraperitoneally with a specific number of trypomastigote forms of a particular T. cruzi strain.
-
Drug Administration: Benznidazole is administered orally, often daily for a period of 20 to 30 days, with dosages typically around 100 mg/kg.
-
Efficacy Evaluation: Efficacy is assessed by monitoring parasitemia (the number of parasites in the blood) during and after treatment. Long-term cure is often evaluated by methods such as hemoculture and PCR to detect the presence of parasites after a period of immunosuppression. Survival rates and the extent of cardiac tissue damage are also key parameters.
Visualizing the Path Forward and Potential Mechanisms
To better illustrate the current standing of this compound in the drug development pipeline and its potential mode of action, the following diagrams have been generated.
Caption: Drug development workflow for this compound.
Caption: Postulated mechanisms of action for this compound.
The potent in vitro activity of this compound against both S. mansoni and T. cruzi strongly supports its advancement into preclinical in vivo studies. Its potential to inhibit a key enzyme in T. cruzi and disrupt the membrane of S. mansoni suggests novel mechanisms of action that could be advantageous in the face of emerging drug resistance. The data presented in this guide underscores the importance of further research to validate these promising initial findings and explore the full therapeutic potential of this natural compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Constituents of Anacardium occidentale as Inhibitors of Trypanosoma cruzi Sirtuins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Constituents of Anacardium occidentale as Inhibitors of Trypanosoma cruzi Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with Benznidazole during the Chronic Phase of Experimental Chagas' Disease Decreases Cardiac Alterations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardol Diene and Praziquantel for Schistosomiasis Treatment
For Researchers, Scientists, and Drug Development Professionals
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. For decades, praziquantel has been the cornerstone of treatment and control efforts. However, the reliance on a single drug raises concerns about the potential development of resistance, necessitating the exploration of new therapeutic agents. This guide provides a detailed, evidence-based comparison of the current standard of care, praziquantel, with a promising natural compound, cardol diene, derived from cashew nut shell liquid.
Executive Summary
Praziquantel is a well-established anthelmintic with proven efficacy against all major Schistosoma species that infect humans. Its mechanism of action, primarily involving the disruption of calcium homeostasis in the parasite, is extensively studied. In contrast, this compound is a newer contender with demonstrated potent in vitro schistosomicidal activity. While its exact molecular targets and signaling pathways are still under investigation, initial studies reveal significant damage to the parasite's tegument and mitochondria. A critical gap in the current knowledge is the lack of in vivo efficacy data for purified this compound. This guide synthesizes the available experimental data to offer a direct comparison of their performance, mechanisms, and experimental protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and praziquantel based on available experimental evidence.
| Parameter | This compound | Praziquantel | Source |
| Target Species | Schistosoma mansoni (in vitro) | All major human Schistosoma species | [1],[2] |
| LC50 (in vitro, adult S. mansoni) | 32.2 µM (24h) | ~0.034 µM (reported as 0.01 µg/mL) | [1],[3] |
| In Vivo Efficacy (Worm Burden Reduction) | Data not available for purified compound | Up to 97.65% in mice (depending on regimen) | [4] |
| Effect on Egg Production (in vitro) | Reduction observed | Reduction in egg viability and production | , |
Table 1: Comparative Efficacy of this compound and Praziquantel.
| Parameter | This compound | Praziquantel | Source |
| Primary Mechanism | Tegumental and mitochondrial damage (inferred) | Disruption of calcium homeostasis | ,, |
| Effect on Tegument | Swelling, peeling, reduction in spine tubercles | Vacuolization, blebbing, exposure of antigens | , |
| Effect on Mitochondria | Swollen mitochondrial membrane, degeneration | Not a primary target | |
| Effect on Muscle | Not reported | Spastic paralysis followed by flaccid paralysis | |
| Known Molecular Target(s) | Not fully elucidated | Voltage-gated calcium channels (β subunit) | , |
Table 2: Mechanistic Comparison of this compound and Praziquantel.
Mechanism of Action and Signaling Pathways
This compound: A Focus on Structural Disruption
The precise signaling pathways affected by this compound in Schistosoma are yet to be fully elucidated. However, microscopic evidence points towards a mechanism centered on the disruption of the parasite's structural integrity. Transmission electron microscopy has revealed that this compound induces swelling of the mitochondrial membrane and the formation of vacuoles within the tegument of adult S. mansoni. This suggests that this compound may interfere with mitochondrial function, potentially leading to an energy crisis and oxidative stress within the parasite. The observed damage to the tegument, the parasite's primary interface with its host, is likely a key factor in its schistosomicidal activity.
Praziquantel: Targeting Calcium Homeostasis
Praziquantel's mechanism of action is well-established and revolves around the disruption of calcium ion (Ca2+) homeostasis in the schistosome. It is believed to bind to the β subunit of voltage-gated calcium channels on the parasite's cell membranes. This interaction leads to a massive and rapid influx of Ca2+ into the parasite's cells, causing a sustained muscle contraction and spastic paralysis. The influx of calcium also triggers a cascade of downstream events, including severe vacuolization and damage to the tegument. This tegumental disruption exposes parasite antigens to the host's immune system, facilitating clearance of the worms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate this compound and praziquantel.
In Vitro Schistosomicidal Assay (this compound)
This protocol is based on the methodology described by Alvarenga et al. (2016).
-
Parasite Recovery: Adult Schistosoma mansoni worms are recovered from mice previously infected with cercariae.
-
Culture Medium: Worms are washed in RPMI-1640 medium supplemented with antibiotics and fetal bovine serum.
-
Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final test concentrations in the culture medium.
-
Incubation: Adult worm pairs are placed in 24-well plates containing the culture medium with varying concentrations of this compound. A control group with the solvent alone is included.
-
Viability Assessment: Worm viability is monitored at set time points (e.g., 24, 48, 72 hours) under an inverted microscope. Mortality is determined by the absence of motor activity.
-
Microscopy: For morphological analysis, worms are fixed and prepared for scanning and transmission electron microscopy to observe tegumental and internal structural changes.
In Vivo Efficacy Assay (Praziquantel) in a Murine Model
This is a generalized protocol based on numerous studies evaluating praziquantel's in vivo efficacy.
-
Infection: Mice (e.g., Swiss or BALB/c strains) are infected subcutaneously or percutaneously with a defined number of S. mansoni cercariae.
-
Treatment: At a specified time post-infection (e.g., 42-49 days, when worms are mature), mice are treated orally with praziquantel at various dosages. A control group receives the vehicle only.
-
Worm Burden Assessment: Several weeks after treatment, mice are euthanized, and adult worms are recovered from the mesenteric veins and liver by portal perfusion. The total number of worms is counted, and the percentage of worm burden reduction is calculated relative to the untreated control group.
-
Egg Burden Assessment: The liver and intestines are collected, weighed, and digested in a potassium hydroxide solution to release the eggs. The number of eggs per gram of tissue is determined to assess the impact on egg production and viability.
Conclusion and Future Directions
Praziquantel remains the drug of choice for schistosomiasis, with a well-documented high efficacy and a known mechanism of action. This compound, a natural product, presents as a promising schistosomicidal agent with potent in vitro activity. Its apparent mechanism of inducing severe damage to the parasite's tegument and mitochondria warrants further investigation.
The most significant gap in the current research on this compound is the absence of in vivo studies. Future research should prioritize evaluating the efficacy of purified this compound in an animal model of schistosomiasis to determine its potential as a viable clinical candidate. Furthermore, elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for understanding its mode of action and for potential lead optimization. Comparative studies directly assessing this compound and praziquantel in the same in vivo models are essential for a definitive evaluation of their relative therapeutic potential.
References
- 1. Therapeutic Potential of Natural Products in the Treatment of Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]
- 4. Pathological and immunological evaluation of different regimens of praziquantel treatment in a mouse model of Schistosoma mansoni infection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Cardol Diene on Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Cardol diene and its closely related analogue, cardol, on various mammalian cancer cell lines. The performance of these natural compounds is contrasted with established chemotherapeutic agents, doxorubicin and cisplatin. This document summarizes key experimental data, outlines detailed methodologies for cytotoxicity and apoptosis assessment, and visualizes the underlying molecular pathways.
Comparative Cytotoxicity Analysis
The cytotoxic potential of a cardol-enriched fraction from Thai Apis mellifera propolis was evaluated against a panel of five human cancer cell lines and one non-transformed cell line. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined and are presented in Table 1. For a comprehensive comparison, this table also includes reported IC50 values for the conventional anticancer drugs doxorubicin and cisplatin against the same or similar cell lines.
It is important to note that while the focus of this guide is this compound, specific cytotoxic data for this compound on mammalian cancer cell lines is limited in the current scientific literature. Therefore, data for cardol, a structurally similar compound often found in the same natural sources, is used as a proxy. One study has reported the schistosomicidal activity of this compound, with an LC50 value of 32.2 µM against Schistosoma mansoni worms, indicating its potential bioactivity.
Table 1: Comparative IC50 Values of Cardol, Doxorubicin, and Cisplatin on Various Human Cell Lines
| Cell Line | Cancer Type | Cardol (µg/mL) | Cardol (µM)* | Doxorubicin (µM) | Cisplatin (µM) |
| SW620 | Colon Adenocarcinoma | < 3.13 | < 9.9 | 0.1 - 1.0 | 5 - 20 |
| KATO-III | Gastric Carcinoma | 4.5 | 14.2 | ~1.0 | 2 - 10 |
| BT474 | Ductal Carcinoma | 5.97 | 18.9 | 0.01 - 0.1 | 1 - 5 |
| Hep-G2 | Liver Hepatoblastoma | 3.8 | 12.0 | 0.1 - 1.0 | 2 - 15 |
| Chaco | Undifferentiated Lung | 3.5 | 11.1 | Not Reported | Not Reported |
| Hs27 | Non-transformed Fibroblast | 4.8 | 15.2 | Not Reported | Not Reported |
*Approximate molar concentration calculated based on the molecular weight of this compound (316.48 g/mol ). Data for the cardol-enriched fraction is from a single study and should be interpreted as indicative of the potential of this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess cytotoxicity and the mechanism of cell death.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Percentage cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Signaling Pathways and Mechanisms of Action
Studies on cardol, a close structural analog of this compound, have indicated that its cytotoxic effects on cancer cells are mediated through the induction of apoptosis. The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.
Cardol-Induced Apoptotic Pathway
The proposed signaling cascade initiated by cardol in cancer cells, such as the SW620 human colorectal cancer cell line, is as follows:
-
Induction of Oxidative Stress: Cardol treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).
-
Mitochondrial Dysfunction: The elevated ROS levels disrupt the mitochondrial membrane potential.
-
Activation of Initiator Caspase: This leads to the activation of caspase-9, a key initiator caspase in the mitochondrial pathway.
-
Activation of Executioner Caspase: Activated caspase-9 then cleaves and activates caspase-3, the primary executioner caspase.
-
Apoptosis Execution: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Below is a DOT language script to generate a diagram of this signaling pathway.
Caption: Cardol-induced mitochondrial apoptotic pathway.
Experimental Workflow for Cytotoxicity Assessment
The logical flow of experiments to assess the cytotoxicity of a compound like this compound is outlined below. This workflow progresses from general viability screening to more detailed mechanistic studies.
Caption: Experimental workflow for assessing cytotoxicity.
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of the structure-activity relationship (SAR) of cardol diene and its related phenolic compounds. Derived from cashew nut shell liquid (CNSL), these molecules, characterized by a resorcinol ring and a long aliphatic chain, exhibit a range of biological activities influenced by the degree of unsaturation in their alkyl side chain. This guide synthesizes experimental data on their cytotoxic, schistosomicidal, and enzyme-inhibitory effects to elucidate key SAR trends.
Comparative Analysis of Biological Activity
The biological efficacy of cardol and its analogs is significantly modulated by the number of double bonds in the C15 alkyl side chain. The data compiled from various studies reveals distinct trends across different biological targets, including cancer cell lines, Schistosoma mansoni parasites, and enzymes like tyrosinase.
Key Structure-Activity Relationship Insights:
-
Cytotoxic Activity: The degree of unsaturation in the alkyl side chain appears to correlate with cytotoxicity. For instance, a cardol identified in Thai propolis, which possesses a highly unsaturated side chain, demonstrated potent cytotoxic activity against a panel of human cancer cell lines, with IC50 values often in the low micromolar range[1][2]. One study showed that a cardol compound was more potent than its cardanol counterpart against five cancer cell lines[1][2]. This suggests that both the resorcinol moiety and the unsaturation of the side chain are crucial for cytotoxic effects. The induction of cell death without DNA fragmentation was observed, pointing towards non-apoptotic mechanisms of action in some cancer cells[2].
-
Schistosomicidal Activity: this compound shows potent activity against Schistosoma mansoni adult worms. Interestingly, cardol triene also exhibits schistosomicidal properties, although with a higher IC50 value compared to some related phenols, indicating that an optimal level of unsaturation may be key for this specific activity. The amphipathic nature of these phenolic lipids is thought to facilitate their interaction with and disruption of biological membranes, contributing to their antiparasitic effects.
-
Enzyme Inhibition:
-
Tyrosinase Inhibition: Cardol triene has been identified as a potent irreversible competitive inhibitor of mushroom tyrosinase. In contrast, cardanol analogs (monoene, diene, and triene) also inhibit tyrosinase, but with higher IC50 values, suggesting that the additional hydroxyl group in the resorcinol ring of cardol enhances inhibitory activity. The inhibitory potency of cardanols also increases with the degree of unsaturation (triene > diene > monoene).
-
Acetylcholinesterase (AChE) Inhibition: While direct data for this compound is sparse, studies on anacardic acids, which share the same alkyl-phenolic scaffold, show that the triene component provides the best inhibition of AChE, followed by the diene and monoene. This trend suggests that the conformational flexibility and electronic properties conferred by multiple double bonds are favorable for binding to the enzyme's active site.
-
Quantitative Data Summary
The following table summarizes the quantitative biological activity data for this compound and related phenols.
| Compound | Structure Variation | Biological Activity | Target/Cell Line | Quantitative Metric (µM) |
| This compound | C15:2 Side Chain | Schistosomicidal | S. mansoni Adult Worms | LC50: 32.2 |
| Cardol Triene | C15:3 Side Chain | Schistosomicidal | S. mansoni Adult Worms | IC50: 192.6 ± 6.0 |
| Cardol Triene | C15:3 Side Chain | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50: 22.5 |
| Cardol (from propolis) | C21:3 Side Chain (tentative) | Cytotoxicity | SW620 (Colon Adenocarcinoma) | IC50: < 3.13 µg/mL (~6.8 µM) |
| Cardol (from propolis) | C21:3 Side Chain (tentative) | Cytotoxicity | KATO-III (Gastric Carcinoma) | IC50: 3.13 µg/mL (~6.8 µM) |
| Cardanol (from propolis) | Unsaturated Side Chain | Cytotoxicity | SW620 (Colon Adenocarcinoma) | IC50: 10.76 µg/mL |
| Cardanol Triene | C15:3 Side Chain | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50: 40.5 ± 3.7 |
| Cardanol Diene | C15:2 Side Chain | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50: 52.5 ± 3.2 |
| Cardanol Monoene | C15:1 Side Chain | Tyrosinase Inhibition | Mushroom Tyrosinase | IC50: 56.0 ± 3.6 |
| Anacardic Acid Triene | C15:3 Side Chain | AChE Inhibition | - | Best Inhibition (ELISA) |
| Anacardic Acid Diene | C15:2 Side Chain | AChE Inhibition | - | Moderate Inhibition (ELISA) |
| Anacardic Acid Monoene | C15:1 Side Chain | AChE Inhibition | - | Lower Inhibition (ELISA) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT salt, converting it to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Protocol:
-
Cell Seeding: Cells (e.g., SW620, KATO-III) are seeded into 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive vehicle (e.g., DMSO) only.
-
MTT Addition: After incubation, 10-50 µL of MTT stock solution (typically 5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plate is incubated for 2-4 hours at 37°C in a CO2 incubator to allow for the reduction of MTT to formazan by metabolically active cells.
-
Solubilization: The culture medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or SDS-HCl solution) is added to each well to dissolve the formazan crystals. The plate is often shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is read within 1 hour using a microplate reader at a wavelength of 570-590 nm. A reference wavelength (e.g., 630 nm) may be used to correct for background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values (the concentration of compound that inhibits cell growth by 50%) are determined from dose-response curves.
In Vitro Schistosomicidal Assay
This assay evaluates the direct effect of compounds on the viability and motor activity of adult Schistosoma mansoni worms.
Principle: Adult worms are recovered from an infected host and cultured in vitro in the presence of test compounds. The viability of the worms is assessed over time by microscopic observation of their motor activity and any morphological changes.
Protocol:
-
Worm Recovery: Adult S. mansoni worms are recovered from the portal and mesenteric veins of previously infected mice (e.g., Balb/c mice) by perfusion.
-
Worm Culture: Worms are washed and transferred to 24-well plates containing a suitable culture medium, such as Glasgow Minimum Essential Medium (GMEM), supplemented with antibiotics and fetal bovine serum. Typically, several worms of both sexes are placed in each well.
-
Compound Incubation: Test compounds are dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various final concentrations. Praziquantel is used as a positive control, and a solvent control is also included.
-
Viability Assessment: The plates are incubated at 37°C in a 5% CO2 environment. Worm viability is monitored at set time points (e.g., 24, 48, 72 hours) using an inverted microscope. Assessment criteria include motor activity, changes to the tegument (outer surface), and mortality (complete cessation of movement).
-
Data Analysis: The effects of the compounds are recorded, and the minimum lethal concentration (MLC) or the concentration causing 50% lethality (LC50) is determined.
Structure-Activity Relationship Workflow
The following diagram illustrates the logical workflow for understanding the structure-activity relationships of cardol and its analogs.
Caption: Logical workflow illustrating how modifications to the core phenolic structure of cardol and related phenols influence their biological activity.
This guide highlights the critical role of the unsaturated alkyl side chain in defining the biological profile of this compound and its analogs. The presented data and protocols offer a valuable resource for researchers engaged in the exploration of natural products for drug discovery.
References
- 1. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic vs. Natural Cardol Diene Efficacy
An in-depth guide for researchers and drug development professionals on the biological activities of 5-[(8Z,11Z)-pentadeca-8,11-dienyl]resorcinol.
This guide provides a comprehensive comparison of the efficacy of synthetic and natural Cardol diene, a phenolic lipid found in cashew nut shell liquid (CNSL). While direct comparative studies are limited, this document synthesizes available data on highly purified natural this compound as a proxy for its synthetic counterpart, alongside data from natural CNSL extracts. The information is intended to guide research and development efforts in leveraging the therapeutic potential of this molecule.
Data Summary of Biological Activities
The following tables summarize the quantitative data on the schistosomicidal, larvicidal, and potential anti-inflammatory and acetylcholinesterase inhibitory activities of this compound.
| Schistosomicidal Activity | Concentration | Effect | Source |
| Purified Natural this compound | 25 µM | 50% mortality of S. mansoni worms after 24 hours | [1] |
| 50 µM | 100% mortality of S. mansoni worms after 24 hours | [1] | |
| 100 µM | 100% mortality of S. mansoni worms after 24 hours | [1] | |
| 200 µM | 100% mortality of S. mansoni worms after 24 hours | [1] | |
| LC50: 32.2 µM | After 24 and 48 hours against S. mansoni worms | [1] |
| Larvicidal Activity against Aedes aegypti | Compound/Extract | LC50 Value | Source |
| Natural Cardol (mixture) | Cardol | 14.2 ppm | |
| Synthetic Cardol Derivatives | Phosphorothioate derivative of Cardol | 0.8 ppm |
Note: Data for larvicidal activity is for the broader "cardol" fraction, which includes a mixture of monoene, diene, and triene forms. The synthetic data point refers to a chemically modified derivative of cardol.
| Potential Anti-inflammatory and Enzyme Inhibitory Activity | Activity | Observation | Source |
| Natural CNSL Components | Anti-inflammatory | CNSL phenolic lipids, including cardol, are suggested to have anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. | |
| Acetylcholinesterase (AChE) Inhibition | The unsaturated side chain of cardol is believed to play a role in its inhibitory activity against AChE. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Schistosomicidal Activity Assay
The in vitro activity of this compound against adult Schistosoma mansoni is assessed as follows:
-
Parasite Preparation: Adult S. mansoni worms are recovered from experimentally infected mice.
-
Assay Medium: The worms are washed in RPMI-1640 medium and placed in 24-well plates containing the same medium supplemented with fetal bovine serum and antibiotics.
-
Compound Application: Purified this compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells at various concentrations (e.g., 25, 50, 100, 200 µM). A solvent control is included.
-
Incubation and Observation: The plates are incubated at 37°C in a 5% CO2 atmosphere. The viability of the worms is monitored at 24 and 48 hours using a stereomicroscope. Mortality is determined by the absence of motor activity.
-
Data Analysis: The lethal concentration 50 (LC50) is calculated using appropriate statistical software.
Larvicidal Bioassay against Aedes aegypti
The larvicidal activity of this compound is evaluated according to the World Health Organization (WHO) standard guidelines:
-
Larvae Rearing: Aedes aegypti larvae are reared in the laboratory under controlled conditions. Late third or early fourth instar larvae are used for the bioassay.
-
Test Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., ethanol). Serial dilutions are made to obtain a range of concentrations.
-
Exposure: Batches of 20-25 larvae are placed in beakers containing a known volume of dechlorinated water and the test solution. A control group with the solvent alone is also included.
-
Mortality Assessment: Mortality is recorded after 24 and 48 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing.
-
Data Analysis: The LC50 values are determined by probit analysis.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory effect of this compound on AChE can be determined using a colorimetric method:
-
Enzyme and Substrate Preparation: A solution of acetylcholinesterase and its substrate, acetylthiocholine iodide (ATCI), are prepared in a suitable buffer.
-
Inhibitor Preparation: Solutions of this compound at various concentrations are prepared.
-
Reaction Mixture: The enzyme, inhibitor, and a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are incubated together.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, ATCI. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measurement: The absorbance of the colored product is measured over time using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound are attributed to its interaction with specific cellular pathways. The following diagrams illustrate the proposed mechanisms.
References
Cardol Diene: A Potent Tyrosinase Inhibitor Validated
A comprehensive comparison of Cardol diene with other tyrosinase inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a natural phenolic lipid found in cashew nut shell liquid, has demonstrated significant potential as a tyrosinase inhibitor. This guide provides an objective comparison of its performance against other well-known and novel tyrosinase inhibitors, supported by quantitative data from scientific studies. Detailed experimental methodologies are provided to enable researchers to validate these findings.
Comparative Analysis of Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for this compound and a range of other natural and synthetic tyrosinase inhibitors.
| Inhibitor | Type | Source Organism | Substrate | IC50 (µM) |
| This compound | Natural | Anacardium occidentale | L-DOPA | 52.5[1] |
| Cardol triene | Natural | Anacardium occidentale | L-DOPA | 22.5[2][3] |
| Kojic Acid | Natural | Fungal Metabolite | Mushroom Tyrosinase | 12.6 - 30.6[4][5] |
| Arbutin (β-arbutin) | Natural | Arctostaphylos uva-ursi | Mushroom Tyrosinase (Monophenolase) | 900 |
| Hydroquinone | Synthetic | - | Mushroom Tyrosinase | 22.78 |
| Thiamidol | Synthetic | - | Human Tyrosinase | 1.1 |
| 2,4,2′,4′-Tetrahydroxychalcone | Natural | Plant-derived | Mushroom Tyrosinase | 0.08 |
| 7,3',4'-Trihydroxyisoflavone | Natural | Fermented Soybean Paste | Mushroom Tyrosinase | 5.23 |
| Quercetin-4'-O-beta-d-glucoside | Natural | Plant-derived | Mushroom Tyrosinase | 1.9 |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of tyrosinase inhibitors. The following is a detailed methodology for the mushroom tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Test compounds (e.g., this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (e.g., Kojic Acid) in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
In each well, add 40 µL of the test compound solution at different concentrations.
-
Add 80 µL of phosphate buffer (0.1 M, pH 6.8) to each well.
-
Add 40 µL of the mushroom tyrosinase solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Add 40 µL of L-DOPA solution to each well to initiate the enzymatic reaction.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to measure the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the reaction mixture with the test compound.
-
-
Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of tyrosinase inhibition, the following diagrams illustrate the melanogenesis signaling pathway and a typical experimental workflow for screening tyrosinase inhibitors.
Caption: Melanogenesis Signaling Pathway.
Caption: Tyrosinase Inhibitor Screening Workflow.
References
- 1. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cardol Diene and Other Natural Schistosomicidal Compounds
For Researchers, Scientists, and Drug Development Professionals
Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, continues to pose a significant global health challenge. With the mainstay of treatment, praziquantel, facing concerns of emerging resistance, the exploration of novel schistosomicidal agents is a critical area of research. Natural products have historically been a rich source of therapeutic leads, and several compounds of plant origin have demonstrated promising activity against Schistosoma parasites. This guide provides a comparative overview of cardol diene, a phenolic lipid from cashew nut shell liquid, and other notable natural schistosomicidal compounds, supported by experimental data to aid in drug discovery and development efforts.
Quantitative Comparison of Schistosomicidal Activity
The following table summarizes the in vitro efficacy of this compound against Schistosoma mansoni in comparison to other natural compounds from various chemical classes. The data includes the half-maximal lethal concentration (LC50) or half-maximal inhibitory concentration (IC50) against the parasite, the half-maximal cytotoxic concentration (CC50) against mammalian cell lines, and the calculated selectivity index (SI). The SI, a ratio of CC50 to LC50/IC50, is a crucial parameter for evaluating the therapeutic potential of a compound, with a higher value indicating greater selectivity for the parasite over host cells.
| Compound | Compound Class | Target Parasite Stage | LC50/IC50 (µM) vs. S. mansoni | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| This compound | Phenolic Lipid | Adult Worms | 32.2 | >200 (Vero cells) | >6.2 |
| Piplartine | Alkaloid/Amide | Adult Worms | 15.8[1] | 785 (J774A.1 macrophages)[2] | ~49.7 |
| Epiisopiloturine | Imidazole Alkaloid | Adult Worms | ~150 µg/mL (~523 µM) | Non-cytotoxic to mammalian cells[3] | High (exact value not specified) |
| Alpinum Isoflavone | Isoflavone | Adult Worms | 75 (90% killing after 72h) | Not specified | Not specified |
| Artemisinin | Sesquiterpene Lactone | Adult Worms & Schistosomula | Variable, potent in vivo | High (variable depending on cell line) | Favorable in vivo |
| Vernodalin | Sesquiterpene Lactone | Adult Worms (S. japonicum) | 55.5 (complete reduction in motor activity) | Cytotoxic to cancer cell lines (IC50 0.91-13.84 µM) | Low in cancer cells |
Experimental Protocols
Standardized methodologies are paramount for the accurate assessment and comparison of schistosomicidal compounds. Below are detailed protocols for key in vitro assays cited in the evaluation of these natural products.
In Vitro Schistosomicidal Assay for Adult S. mansoni
This protocol outlines the procedure for maintaining adult Schistosoma mansoni worms in vitro and assessing the viability upon treatment with test compounds.
1. Parasite Recovery:
- Adult S. mansoni worms (e.g., 42-56 days post-infection) are recovered from the portal and mesenteric veins of a suitable laboratory host (e.g., mice) by perfusion.
- The recovered worms are washed multiple times in a sterile culture medium, such as RPMI-1640, supplemented with antibiotics (e.g., penicillin and streptomycin) and fetal bovine serum.
2. Compound Incubation:
- Adult worm pairs are placed in 24-well plates containing the culture medium.
- The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is included.
- The plates are incubated at 37°C in a humidified atmosphere with 5% CO2.
3. Viability Assessment:
- Worm viability is monitored at regular intervals (e.g., 24, 48, 72 hours) using a stereomicroscope.
- Phenotypic changes, such as alterations in motor activity, tegumental damage, and worm pairing, are recorded.
- Mortality is determined by the absence of motor activity for at least two minutes.
- The LC50 value, the concentration of the compound that kills 50% of the worms, is calculated from the dose-response data.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.
1. Cell Seeding:
- Mammalian cells (e.g., Vero, NIH-3T3) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
- The test compound is serially diluted and added to the wells containing the cells.
- Control wells with untreated cells and solvent controls are included.
- The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Incubation:
- After the treatment period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well.
- The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Measurement:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
- The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
- The absorbance values are used to calculate the percentage of cell viability relative to the untreated control.
- The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Visualizing Experimental and Mechanistic Frameworks
To further elucidate the evaluation process and potential mechanisms of action, the following diagrams are provided.
A common mechanism of action observed for several natural schistosomicidal compounds is the disruption of the parasite's tegument. The tegument is a critical outer layer involved in nutrient uptake, immune evasion, and osmoregulation. Damage to this structure can lead to parasite death.
Concluding Remarks
This compound demonstrates notable in vitro schistosomicidal activity with a favorable selectivity index, positioning it as a compound of interest for further investigation. When compared to other natural products, its potency is within the range of other promising candidates like piplartine. The diverse chemical structures of these active compounds, from phenolic lipids to alkaloids and terpenes, highlight the vast potential of the natural world in providing novel scaffolds for anti-schistosomal drug development. The provided experimental protocols and conceptual diagrams offer a framework for the continued and standardized evaluation of these and other natural products, with the ultimate goal of identifying new and effective treatments for schistosomiasis.
References
- 1. The Antitumor Activity of Piplartine: A Review [mdpi.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Vernodalidimer L, a sesquiterpene lactone dimer from Vernonia extensa and anti-tumor effects of vernodalin, vernolepin, and vernolide on HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cardol Diene: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Cardol diene must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and logistical considerations.
Immediate Safety and Handling
This compound, often supplied as a solution in acetonitrile, is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is a highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation[1]. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a designated area.
Key Safety Precautions:
-
Engineering Controls: Always handle this compound in a chemical fume hood to minimize inhalation exposure[2][3].
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection[1]. If there is a risk of splashing, a face shield and an impervious apron are recommended[4].
-
Spill Response: In case of a spill, absorb the material with a liquid-binding agent such as sand, diatomite, or universal binders. The contaminated absorbent material must then be disposed of as hazardous waste. Do not wash spills into the sewer system.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound solution in acetonitrile, as provided in the safety data sheet.
| Hazard Classification | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin |
| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled |
| Eye irritation | 2A | H319: Causes serious eye irritation |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves treating it as hazardous chemical waste. Do not dispose of it with household garbage or down the drain.
-
Waste Collection:
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and properly labeled hazardous waste container.
-
The container must be chemically compatible with acetonitrile and this compound. For instance, acids and bases should not be stored in metal containers. Given that this compound is a phenolic lipid, a glass container with a Teflon-lined cap is recommended for its organic solution form.
-
-
Labeling:
-
Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and "acetonitrile," along with their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure area, such as a designated benchtop or a section of a fume hood, away from ignition sources and incompatible materials.
-
Ensure the container is kept tightly closed when not in use.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all local, regional, and national regulations for the disposal of hazardous waste.
-
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
